5-Methyl-2'-deoxycytidine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H15N3O4 |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
4-amino-5-methyl-1-[(2R,4S,5R)-2,3,3-trideuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i2D2,8D |
Clé InChI |
LUCHPKXVUGJYGU-XQQHNIJBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of 5-Methyl-2'-deoxycytidine-d3 in Epigenetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to development and disease. DNA methylation, the addition of a methyl group to the 5-position of cytosine to form 5-methylcytosine (B146107) (5-mdC), is a key epigenetic mark in mammals. It plays a critical role in regulating gene expression, with aberrant DNA methylation patterns implicated in numerous diseases, including cancer. The accurate quantification of 5-mdC is therefore crucial for understanding its biological roles and for the development of epigenetic-based therapeutics. This technical guide focuses on the application of 5-Methyl-2'-deoxycytidine-d3 (5-mdC-d3), a deuterated stable isotope-labeled internal standard, in the precise quantification of global and locus-specific DNA methylation.
This compound serves as an indispensable tool in mass spectrometry-based quantitative analysis, particularly in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for the correction of variability in sample preparation and instrument response, ensuring high accuracy and sensitivity in the measurement of 5-mdC levels in complex biological matrices such as genomic DNA from tissues and cell lines.
The DNA Methylation and Demethylation Pathway
The dynamic process of DNA methylation is governed by a set of enzymes that add, maintain, and remove methyl groups from cytosine residues. Understanding this pathway is essential for interpreting the significance of 5-mdC quantification. DNA methyltransferases (DNMTs) are responsible for establishing and maintaining methylation patterns, while the Ten-Eleven Translocation (TET) family of enzymes initiates demethylation through the oxidation of 5-mdC.
Quantitative Analysis of 5-mdC using Isotope Dilution LC-MS/MS
The gold standard for accurate quantification of 5-mdC is isotope dilution LC-MS/MS. This method relies on the addition of a known amount of a stable isotope-labeled internal standard, such as 5-mdC-d3, to the sample prior to analysis. The internal standard co-elutes with the endogenous analyte and experiences similar ionization and fragmentation, allowing for precise quantification by comparing the mass spectrometric signal of the analyte to that of the internal standard.
Experimental Workflow
The general workflow for the quantification of 5-mdC using 5-mdC-d3 as an internal standard is outlined below.
Experimental Protocols
Genomic DNA Extraction and Quantification
-
Sample Collection: Collect fresh or frozen tissue samples or cell pellets.
-
DNA Extraction: Extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.
-
RNA Removal: Treat the extracted DNA with RNase A to remove any contaminating RNA.
-
DNA Quantification: Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). The A260/A280 ratio should be between 1.8 and 2.0.
Sample Preparation for LC-MS/MS
-
Internal Standard Spiking: To a known amount of genomic DNA (e.g., 1 µg), add a precise amount of this compound (5-mdC-d3) internal standard.
-
Enzymatic Hydrolysis:
-
Add nuclease P1 (in 30 mM sodium acetate, 1 mM ZnSO₄, pH 5.3) to the DNA sample.
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (in 50 mM Tris-HCl, pH 8.5) to the mixture.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol (B129727), followed by centrifugation.
-
Supernatant Collection: Transfer the supernatant containing the nucleosides to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., 10% methanol in water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: Develop a suitable gradient to separate 5-mdC from other nucleosides.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 5-mdC and 5-mdC-d3.
-
5-mdC: m/z 242.1 → 126.1
-
5-mdC-d3: m/z 245.1 → 129.1
-
-
Instrument Settings: Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Presentation
Calibration Curve for Absolute Quantification
A calibration curve is constructed by analyzing a series of standards containing known concentrations of 5-mdC and a fixed concentration of 5-mdC-d3. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
| 5-mdC Concentration (ng/mL) | Peak Area (5-mdC) | Peak Area (5-mdC-d3) | Peak Area Ratio (5-mdC / 5-mdC-d3) |
| 0.1 | 1,520 | 150,500 | 0.010 |
| 0.5 | 7,650 | 151,200 | 0.051 |
| 1.0 | 15,300 | 150,800 | 0.101 |
| 5.0 | 75,800 | 149,900 | 0.506 |
| 10.0 | 151,100 | 150,300 | 1.005 |
| 50.0 | 755,200 | 150,600 | 5.015 |
| 100.0 | 1,508,000 | 150,100 | 10.047 |
Note: The data in this table is illustrative and will vary depending on the instrument and experimental conditions.
Global DNA Methylation Levels in Human Tissues and Cancer Cell Lines
The percentage of 5-mdC relative to the total cytosine content is a common metric for global DNA methylation.
| Sample Type | Tissue/Cell Line | % 5-mdC of Total Cytosines (Mean ± SD) | Reference |
| Normal Tissue | Human Brain (Cerebellum) | 4.2 ± 0.3 | [1] |
| Human Liver | 3.8 ± 0.2 | [1] | |
| Human Lung | 3.9 ± 0.3 | [1] | |
| Human Kidney | 3.7 ± 0.2 | [1] | |
| Cancer Cell Line | HeLa (Cervical Cancer) | 3.5 ± 0.2 | [2] |
| MCF-7 (Breast Cancer) | 3.8 ± 0.3 | - | |
| A549 (Lung Cancer) | 3.2 ± 0.2 | - | |
| HCT116 (Colon Cancer) | 4.1 ± 0.4 | - |
Note: The values presented are representative and can vary based on culture conditions and passage number for cell lines, and individual variability for tissues.
Conclusion
This compound is a critical reagent for the accurate and precise quantification of DNA methylation in epigenetic research. Its use as an internal standard in isotope dilution LC-MS/MS methods enables researchers and drug development professionals to reliably measure global and locus-specific 5-mdC levels. This capability is essential for elucidating the role of DNA methylation in health and disease, identifying epigenetic biomarkers, and evaluating the efficacy of epigenetic drugs. The methodologies and data presented in this guide provide a framework for the implementation of this powerful analytical technique.
References
An In-depth Technical Guide to 5-Methyl-2'-deoxycytidine-d3: Chemical Properties, Structure, and Applications in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 5-Methyl-2'-deoxycytidine-d3. This isotopically labeled nucleoside is a critical tool in the field of epigenetics, particularly for the accurate quantification of DNA methylation. This document details its physical and chemical characteristics, provides insights into its synthesis and purification, and outlines its use as an internal standard in mass spectrometry-based DNA methylation analysis.
Chemical Properties and Structure
This compound is the deuterated analogue of 5-Methyl-2'-deoxycytidine (B118692), a naturally occurring modified nucleoside. The three deuterium (B1214612) atoms on the 5-methyl group provide a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | 5-(Methyl-d3)-2'-deoxycytidine | |
| Synonyms | 5-Methyldeoxycytidine-d3, 5-Methyl-dC-d3 | |
| Molecular Formula | C₁₀H₁₂D₃N₃O₄ | [1] |
| Molecular Weight | 244.26 g/mol | [1] |
| CAS Number | 1160707-78-7 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% (by HPLC) | [2] |
| Isotopic Enrichment | ≥98% for d3 | |
| Storage Conditions | -20°C, protect from light | [2] |
Structure
The molecular structure of this compound consists of a pyrimidine (B1678525) base (5-methylcytosine with a deuterated methyl group) attached to a deoxyribose sugar.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route could start from 2'-deoxyuridine, which is first protected at the hydroxyl groups. The C5 position of the uracil (B121893) ring is then activated, for example, by halogenation. Subsequently, a deuterated methyl group can be introduced via a coupling reaction using a deuterated methylating agent. Finally, the amino group is introduced at the C4 position, and the protecting groups are removed to yield the final product.
Purification and Analysis
Purification of the synthesized this compound is typically achieved using chromatographic techniques.
Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is commonly used for the purification of nucleosides.[3][4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[3]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (around 275-280 nm) is used to monitor the elution of the product.[5]
-
Fraction Collection: Fractions containing the purified product are collected, pooled, and lyophilized to obtain the solid compound.
Analytical Characterization:
The identity and purity of this compound are confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The absence of a signal for the methyl protons in the ¹H NMR spectrum and the characteristic pattern of the deuterated methyl carbon in the ¹³C NMR spectrum would confirm the successful deuteration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight, further verifying the incorporation of the three deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[2]
Application in Quantitative DNA Methylation Analysis
The primary application of this compound is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of global or gene-specific DNA methylation.[6][7][8][9][10]
Experimental Workflow for DNA Methylation Analysis
The general workflow for quantitative DNA methylation analysis using this compound as an internal standard is as follows:
References
- 1. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-2’-deoxy Cytidine-13C,15N2 | LGC Standards [lgcstandards.com]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 4. HPLC Analysis of tRNA‐Derived Nucleosides [en.bio-protocol.org]
- 5. caymanchem.com [caymanchem.com]
- 6. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 8. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of DNA methylation using stable isotope dilution and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Applications of Stable Isotope-Labeled Internal Standards in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative analysis, stable isotope-labeled internal standards (SIL-ISs) have become an indispensable tool across various scientific disciplines, including proteomics, metabolomics, and drug development. This technical guide provides a comprehensive overview of the core principles, applications, and detailed methodologies for utilizing SIL-IS to enhance data quality and ensure regulatory compliance. By leveraging the near-identical physicochemical properties of SIL-IS to their unlabeled counterparts, researchers can effectively mitigate variability arising from sample preparation, matrix effects, and instrument response, thereby achieving unparalleled accuracy and precision in their quantitative assays.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The cornerstone of quantitative analysis using SIL-IS is the principle of isotope dilution mass spectrometry (IDMS). This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the workflow. Because the SIL-IS and the endogenous analyte exhibit virtually identical behavior during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. Consequently, the ratio of the signal from the endogenous analyte to the signal from the SIL-IS remains constant, enabling highly accurate and precise quantification.
Key Applications of Stable Isotope-Labeled Internal Standards
The versatility of SIL-IS has led to their widespread adoption in numerous research areas:
-
Proteomics: In quantitative proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize SIL-IS to metabolically label entire proteomes.[1][2] This allows for the direct comparison of protein abundance between different cell populations, providing invaluable insights into cellular processes, protein-protein interactions, and signaling pathways.[3][4]
-
Metabolomics: Targeted metabolomics heavily relies on SIL-IS for the absolute quantification of small molecules in complex biological matrices.[5][6] By correcting for matrix effects and extraction inefficiencies, SIL-IS enable the reliable measurement of metabolite concentrations, which is crucial for biomarker discovery and understanding metabolic diseases.[1]
-
Drug Development and Bioanalysis: In regulated bioanalysis for pharmacokinetic and toxicokinetic studies, SIL-IS are considered the "gold standard" for internal standardization in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[7][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend their use to ensure the accuracy and reliability of data submitted for drug approval.[7][8]
Data Presentation: The Impact of SIL-IS on Assay Performance
The inclusion of SIL-IS significantly enhances the accuracy and precision of quantitative assays. The following tables summarize data from various studies, demonstrating the tangible improvements in data quality.
Table 1: Comparison of Assay Performance for the Anticancer Agent Kahalalide F with Isotopic vs. Analog Internal Standard
| Parameter | Method with Isotopic IS (D8-internal standard) | Method with Analog IS (Butyric acid analogue) |
| Mean Bias | 100.3% | 96.8% |
| Standard Deviation of Bias | 7.6% | 8.6% |
This table illustrates a statistically significant improvement in both accuracy and precision when a SIL internal standard was used in place of a structural analog for the bioanalysis of kahalalide F.[8]
Table 2: Comparison of Matrix Effects for Tacrolimus with Isotopic vs. Analog Internal Standard
| Parameter | Method with Isotopic IS (Tacrolimus-13C,d2) | Method with Analog IS (Ascomycin) |
| Matrix Effect on Analyte (Tacrolimus) | -16.04% to -29.07% | -16.04% to -29.07% |
| Matrix Effect on Internal Standard | -16.64% | -28.41% |
| IS-Normalized Matrix Effect | 0.89% | -0.97% |
This table demonstrates that while both the analyte and internal standards experienced significant ion suppression, the isotopic IS more effectively compensated for this variability, resulting in a near-zero normalized matrix effect.[8]
Table 3: Improvement in Precision for Metabolite Quantification in Plant Cell Extracts Using Uniformly 13C-Labeled Internal Standards
| Metabolite | R² without IS | R² with U-13C IS |
| Pyruvate (PYR) | 0.875 | 0.998 |
| Succinate (SUC) | 0.912 | 0.997 |
| Phosphoenolpyruvate (PEP) | 0.899 | 0.996 |
| Fumarate (FUM) | 0.987 | 0.998 |
| Malate (MAL) | 0.991 | 0.999 |
| α-Ketoglutarate (AKG) | 0.995 | 0.999 |
This table shows that the use of uniformly 13C-labeled internal standards significantly improved the linearity of the calibration curves for several metabolites, as indicated by the coefficients of determination (R²) approaching 1.0.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of stable isotope-labeled internal standards.
Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the typical steps for a quantitative proteomics experiment using SILAC.
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) lacking the natural ("light") forms of specific essential amino acids, typically L-arginine and L-lysine. Supplement the medium with dialyzed fetal bovine serum (10%) to remove endogenous amino acids.
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium containing natural L-arginine and L-lysine.
-
Culture a second population of cells in "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆-Arg) and L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys).
-
Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
-
-
Experimental Treatment: Apply the experimental treatment (e.g., drug stimulation, gene knockout) to one of the cell populations while the other serves as a control.
-
Sample Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations.
-
Lyse the cells using a suitable lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease, typically trypsin.
-
-
Peptide Fractionation and Desalting:
-
Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Desalt the peptide fractions using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope labels.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and proteins.
-
Quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
-
Protocol for Regulated Bioanalytical LC-MS/MS Assay of a Small Molecule Drug
This protocol outlines the key steps for the validation and application of an LC-MS/MS method for the quantification of a small molecule drug in a biological matrix, in accordance with regulatory guidelines.[6][7]
-
Reference Standard and Internal Standard Preparation:
-
Prepare a stock solution of the analyte (drug) and the stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent.
-
Ensure the purity and identity of the reference standards are well-characterized.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., human plasma).
-
Prepare quality control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, and High) in the same matrix.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To a small volume of the biological sample (calibrator, QC, or unknown), add a fixed volume of the SIL-IS working solution.
-
Add a protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid).
-
Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable LC column and mobile phase gradient to achieve chromatographic separation of the analyte from matrix components.
-
Tandem Mass Spectrometry (MS/MS):
-
Optimize the ionization source parameters (e.g., electrospray ionization - ESI).
-
Select specific precursor-to-product ion transitions for both the analyte and the SIL-IS in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Method Validation: Perform a full validation of the bioanalytical method as per regulatory guidelines (e.g., FDA, ICH M10), including the following assessments:[7][8]
-
Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no interference at the retention times of the analyte and SIL-IS.
-
Accuracy and Precision: Analyze replicate QC samples at multiple concentrations over several days to ensure the method is accurate and precise.
-
Calibration Curve: Evaluate the linearity, range, and regression model of the calibration curve.
-
Matrix Effect: Assess the ion suppression or enhancement from at least six different lots of the biological matrix.
-
Extraction Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).
-
-
Sample Analysis and Data Processing:
-
Analyze the unknown study samples along with calibration standards and QC samples in each analytical run.
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where stable isotope-labeled internal standards are instrumental.
Experimental Workflows
References
- 1. Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for EphB signaling effectors using SILAC with a linear ion trap-Orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. omicsonline.org [omicsonline.org]
- 6. fda.gov [fda.gov]
- 7. nalam.ca [nalam.ca]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Quantitative phosphotyrosine proteomics of EphB2 signaling by stable isotope labeling with amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for DNA Methylation Analysis: A Technical Guide to 5-Methyl-2'-deoxycytidine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of 5-Methyl-2'-deoxycytidine-d3 (5-mC-d3) as a stable isotope-labeled internal standard for the accurate quantification of 5-Methyl-2'-deoxycytidine (B118692) (5-mC) in biological matrices. The use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical assays, offering unparalleled precision and accuracy.[1] This is primarily achieved through the principle of stable isotope dilution (SID), where a known quantity of the isotopically labeled analog of the analyte is added to the sample at the earliest stage of preparation.[2]
The Core Principle: Stable Isotope Dilution Mass Spectrometry
The fundamental concept behind using 5-mC-d3 as an internal standard is that it is chemically and physically almost identical to the endogenous analyte, 5-mC.[2][3] Both compounds exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[4] This co-elution and similar ionization response allows 5-mC-d3 to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[4][5]
The key difference lies in their mass. The three deuterium (B1214612) atoms in 5-mC-d3 increase its molecular weight, allowing the mass spectrometer to distinguish it from the unlabeled 5-mC. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, independent of sample loss during processing.[2][3]
Physicochemical and Mass Spectrometric Properties
A comprehensive understanding of the properties of both the analyte and the internal standard is critical for method development.
| Property | 5-Methyl-2'-deoxycytidine (5-mC) | This compound (5-mC-d3) |
| Molecular Formula | C₁₀H₁₅N₃O₄ | C₁₀H₁₂D₃N₃O₄ |
| Molecular Weight | 241.24 g/mol | 244.26 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 242.1 | m/z 245.1 |
| MRM Transition | 242.0 → 126.0[1] | 245.8 → 129.0[1] |
| Declustering Potential | 85 V[1] | 56 V[1] |
| Collision Energy | 18 eV[1] | 16 eV[1] |
Experimental Workflow and Protocols
The following sections detail a typical experimental workflow for the quantification of 5-mC using 5-mC-d3 as an internal standard.
Sample Preparation
A robust and reproducible sample preparation protocol is essential for accurate results. The following is a general procedure for the extraction and enzymatic hydrolysis of DNA from biological samples.
-
DNA Extraction: Isolate genomic DNA from the biological matrix (e.g., cells, tissues, urine) using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
RNA Removal: Treat the extracted DNA with RNase A to eliminate RNA contamination, which can interfere with the analysis.
-
DNA Quantification: Accurately determine the concentration of the purified DNA using a spectrophotometer or a fluorometric method.
-
Internal Standard Spiking: Add a known amount of 5-mC-d3 internal standard solution to each DNA sample. This should be done at the earliest possible stage to account for any variability in the subsequent steps.
-
Enzymatic Hydrolysis: Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes. A common combination includes nuclease P1 and alkaline phosphatase.[6] This process breaks down the DNA backbone, releasing the individual nucleosides, including 5-mC.
-
Protein Precipitation and Cleanup: Precipitate the enzymes and other proteins using a suitable method, such as the addition of cold acetonitrile (B52724) or a zinc sulfate (B86663) solution.[5] Centrifuge the samples and collect the supernatant containing the deoxynucleosides.
-
Sample Dilution: Dilute the final extract with the initial mobile phase to ensure compatibility with the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of 5-mC and 5-mC-d3 are performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A porous graphitic carbon column, such as a Thermo Hyperpcarb (100 mm × 2.1 mm, 5 µm), is often used for the separation of nucleosides.[1] Alternatively, a C18 reversed-phase column can also be employed.
-
Mobile Phase: A common mobile phase for porous graphitic carbon columns is an isocratic elution with a mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile with 0.1% formic acid (e.g., 70:30, v/v).[1] For C18 columns, a gradient elution with water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid, is typically used.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally suitable.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.
-
Injection Volume: Typically 5-10 µL of the final sample extract is injected.
Under these conditions, 5-mC typically elutes at approximately 2.5 minutes.[1] The deuterated internal standard, 5-mC-d3, will have a very similar, if not identical, retention time.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for 5-mC and 5-mC-d3 are monitored (see table above).
-
Instrument Parameters: The declustering potential, collision energy, and other instrument-specific parameters should be optimized to achieve the maximum signal intensity for both the analyte and the internal standard.
Data Analysis and Quantification
The concentration of 5-mC in the original sample is determined by calculating the peak area ratio of the analyte (5-mC) to the internal standard (5-mC-d3). A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of 5-mC and a constant concentration of 5-mC-d3. The concentration of 5-mC in the unknown samples is then interpolated from this calibration curve. The use of the internal standard corrects for any variations in instrument response and sample processing, leading to highly accurate and reliable results.[2][3]
Visualizing the Core Concepts
To further elucidate the principles and workflows described, the following diagrams have been generated.
References
- 1. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of 5-methyl-2'-deoxycytidine in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Biological significance of 5-methylcytosine in DNA
An In-depth Technical Guide on the Biological Significance of 5-methylcytosine (B146107) in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methylcytosine (5mC) is a crucial epigenetic modification of DNA, often referred to as the "fifth base"[1][2]. This modification involves the addition of a methyl group to the C5 position of the cytosine ring, a reaction catalyzed by DNA methyltransferases (DNMTs)[3]. While the DNA sequence itself remains unchanged, 5mC plays a pivotal role in regulating gene expression and maintaining genome stability[4]. Its influence extends to a wide array of biological processes, including embryonic development, cellular differentiation, and the pathogenesis of various diseases, most notably cancer[2][5]. This technical guide provides a comprehensive overview of the biological significance of 5mC, detailing its regulatory mechanisms, its role in health and disease, methods for its detection, and therapeutic strategies that target this epigenetic mark.
The Machinery of DNA Methylation and Demethylation
The establishment and maintenance of 5mC patterns are tightly regulated by a complex interplay of enzymes.
DNA Methyltransferases (DNMTs)
In mammals, the DNMT family of enzymes is responsible for establishing and maintaining DNA methylation patterns[3]. This family primarily includes:
-
DNMT1: This enzyme is responsible for maintenance methylation, ensuring the faithful propagation of methylation patterns to daughter strands during DNA replication[6][7][8]. DNMT1 recognizes hemimethylated DNA (where only the parental strand is methylated) and methylates the corresponding cytosine on the newly synthesized strand[9].
-
DNMT3A and DNMT3B: These are the de novo methyltransferases that establish new methylation patterns during development and cellular differentiation[6][7][10]. They are crucial for setting up the initial epigenetic landscape of the genome.
-
DNMT3L: This protein is a catalytically inactive member of the DNMT3 family that acts as a regulatory factor, enhancing the activity of DNMT3A and DNMT3B[10].
Ten-Eleven Translocation (TET) Enzymes and Demethylation
DNA methylation is not a permanent mark and can be reversed through active or passive demethylation.
-
Passive Demethylation: This occurs when DNMT1 fails to maintain methylation patterns during DNA replication, leading to a dilution of 5mC over successive cell divisions[11][12].
-
Active Demethylation: This process is initiated by the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3)[13][14][15]. These enzymes are dioxygenases that iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC)[15][16][17][18][19]. 5fC and 5caC are then excised by thymine-DNA glycosylase (TDG) and replaced with an unmodified cytosine through the base excision repair (BER) pathway[18][19].
Biological Functions of 5-methylcytosine
The presence of 5mC in different genomic contexts has profound effects on cellular function.
Transcriptional Regulation
One of the most well-characterized roles of 5mC is in the regulation of gene expression[4].
-
Promoter Methylation and Gene Silencing: High levels of 5mC in the promoter regions of genes, particularly in CpG islands (regions with a high density of CpG dinucleotides), are strongly associated with transcriptional repression[1][17]. This silencing can occur through two primary mechanisms:
-
Direct Inhibition of Transcription Factor Binding: The methyl group on 5mC can physically hinder the binding of transcription factors to their DNA recognition sites[3].
-
Recruitment of Methyl-CpG Binding Proteins (MBPs): A family of proteins, including MeCP2, MBD1, MBD2, and MBD3, specifically recognize and bind to methylated DNA[20]. These MBPs then recruit corepressor complexes, such as those containing histone deacetylases (HDACs), which lead to chromatin condensation and a transcriptionally repressive state[20][21].
-
-
Gene Body Methylation: The role of 5mC within the body of genes is more complex and can be associated with both transcriptional activation and repression. Some studies suggest that gene body methylation may play a role in suppressing spurious transcription initiation and regulating alternative splicing[22].
Embryonic Development and Cellular Differentiation
DNA methylation undergoes dynamic changes during embryonic development and is essential for establishing cell-type-specific gene expression patterns[8][23].
-
Genomic Imprinting: 5mC is critical for genomic imprinting, an epigenetic phenomenon that results in the monoallelic expression of certain genes depending on their parental origin.
-
X-Chromosome Inactivation: In female mammals, one of the two X chromosomes is inactivated to ensure dosage compensation, a process that involves extensive DNA methylation.
-
Cell Fate Determination: The establishment of specific methylation patterns by de novo methyltransferases is crucial for the differentiation of embryonic stem cells into various cell lineages[1].
Genome Stability
5mC plays a vital role in maintaining the integrity of the genome by suppressing the activity of transposable elements and repetitive sequences, which constitute a significant portion of the human genome[1]. Methylation of these elements prevents their mobilization and potential disruption of gene function.
5-methylcytosine in Disease
Aberrant DNA methylation patterns are a hallmark of many human diseases, particularly cancer.
Cancer
The cancerous epigenome is characterized by widespread changes in DNA methylation[5].
-
Global Hypomethylation: Cancer cells often exhibit a significant decrease in overall 5mC content compared to their normal counterparts[5][24]. This global hypomethylation can lead to the activation of oncogenes and increased genomic instability due to the reactivation of transposable elements.
-
Promoter Hypermethylation: In contrast to global hypomethylation, the promoter regions of specific genes, including tumor suppressor genes, are often hypermethylated in cancer cells[17]. This localized hypermethylation leads to the silencing of these critical genes, contributing to tumorigenesis.
Neurological Disorders
Emerging evidence suggests that alterations in DNA methylation are also implicated in various neurological disorders. For instance, mutations in the MECP2 gene, which encodes a methyl-CpG binding protein, are the primary cause of Rett syndrome, a severe neurodevelopmental disorder[22].
Quantitative Analysis of 5-methylcytosine
The levels of 5mC can vary significantly between different tissues, cell types, and disease states.
Table 1: Global 5-methylcytosine and 5-hydroxymethylcytosine Levels in Human Tissues and Cells
| Sample | 5mC (per 10^6 nucleosides) | 5hmC (per 10^6 nucleosides) | 5fC (per 10^6 nucleosides) | 5caC (per 10^6 nucleosides) | Reference |
| Human Brain (Cerebellum) | - | 1550 | 1.7 | 0.15 | [9] |
| HeLa Cells | - | 31.2 | 0.67 | 0.27 | [9] |
| WM-266-4 Melanoma Cells | - | 12.2 | 0.69 | 0.29 | [9] |
| HEK293T (overexpressing active Tet1) | - | 960 | 76 | 102 | [9] |
| HEK293T (overexpressing inactive Tet1) | - | 32.5 | 0.23 | 0.18 | [9] |
Table 2: Comparison of Global DNA Methylation in Normal vs. Cancer Tissues
| Cancer Type | Normal Tissue | Cancer Tissue | Observation | Reference |
| Lung Cancer | Normal Lung Epithelium | Lung Tumor Cells | Cancer cells show a net hypomethylation, containing 20-60% less genomic 5mC. | [24] |
| Melanoma | - | Metastatic Melanoma | Global DNA methylation levels are relatively conserved, but specific sites are consistently more methylated in tumor-derived cell lines compared to the original tumor tissue. | [25] |
| Prostate Cancer | Non-WTC Exposed | WTC-Exposed | WTC-exposed prostate cancer tissues were significantly more hypermethylated on average. | [12] |
Experimental Protocols for 5-methylcytosine Analysis
Several techniques are available to study DNA methylation patterns, each with its own advantages and limitations.
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS is considered the gold standard for single-base resolution mapping of 5mC across the entire genome[2][26][27].
Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while 5mC residues remain unchanged[2]. Subsequent PCR amplification converts uracils to thymines. By comparing the sequenced DNA to a reference genome, methylated cytosines can be identified at single-nucleotide resolution[2].
Detailed Methodology:
-
Genomic DNA Preparation:
-
Library Preparation (Pre-Bisulfite):
-
Bisulfite Conversion:
-
Denature the DNA at 97°C for 1 minute, followed by quenching on ice[29].
-
Add freshly prepared sodium bisulfite solution and hydroquinone (B1673460) to the denatured DNA[29].
-
Incubate at 55°C for 16 hours, with periodic denaturation steps (e.g., 95°C for 5 minutes every 3 hours)[29].
-
Desalt the samples using a purification column (e.g., QIAGEN PCR purification columns)[29].
-
Perform desulfonation by adding NaOH and incubating at 37°C for 15 minutes[29].
-
Precipitate the DNA using ethanol[29].
-
-
PCR Amplification and Sequencing:
-
Amplify the bisulfite-converted library using PCR to enrich for adapter-ligated fragments[28].
-
Purify the final PCR product.
-
Quantify the library and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequenced reads to an in silico bisulfite-converted reference genome.
-
Determine the methylation status of each cytosine by comparing the sequenced base to the reference.
-
Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq)
MeDIP-Seq is an enrichment-based method that uses an antibody to capture methylated DNA fragments.
Principle: Genomic DNA is fragmented, and an antibody specific for 5mC is used to immunoprecipitate the methylated DNA fragments. These enriched fragments are then sequenced.
Detailed Methodology:
-
DNA Preparation and Fragmentation:
-
Extract and purify genomic DNA.
-
Sonicate the DNA to an average size of 200-500 bp[10].
-
-
Immunoprecipitation:
-
Denature the sonicated DNA by heating to 95°C[30].
-
Incubate the denatured DNA with a monoclonal anti-5mC antibody overnight at 4°C[30].
-
Add Protein A/G magnetic beads to capture the DNA-antibody complexes and incubate for 2 hours at 4°C[1].
-
Wash the beads multiple times to remove non-specifically bound DNA[1].
-
-
Elution and Sequencing Library Preparation:
-
Elute the methylated DNA from the beads.
-
Purify the eluted DNA.
-
Prepare a sequencing library from the enriched DNA fragments.
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the library.
-
Align the reads to a reference genome and identify enriched regions, which correspond to methylated areas.
-
Therapeutic Targeting of DNA Methylation
The reversibility of DNA methylation makes it an attractive target for therapeutic intervention, particularly in cancer.
DNA Methyltransferase Inhibitors (DNMTi)
Several drugs that inhibit DNMTs have been developed and are used in the clinic.
Table 3: FDA-Approved DNA Methyltransferase Inhibitors
| Drug | Brand Name | FDA Approval | Indications |
| Azacitidine (5-azacytidine) | Vidaza | 2004 | Myelodysplastic Syndromes (MDS), Chronic Myelomonocytic Leukemia (CMML), Acute Myeloid Leukemia (AML) |
| Decitabine (B1684300) (5-aza-2'-deoxycytidine) | Dacogen | 2006 | Myelodysplastic Syndromes (MDS) |
Mechanism of Action: Azacitidine and decitabine are cytidine (B196190) analogs that, after being incorporated into DNA, covalently trap DNMTs[4][31][32]. This leads to the degradation of the DNMTs and subsequent passive demethylation of the genome during DNA replication[32]. At low doses, these drugs lead to the re-expression of silenced tumor suppressor genes[31][32]. At higher doses, they exhibit direct cytotoxicity[4][31].
Clinical Applications and Future Directions
DNMT inhibitors have shown significant efficacy in the treatment of hematological malignancies[16][33][34]. Clinical trials are ongoing to evaluate their effectiveness in solid tumors and in combination with other therapies, such as immunotherapy and other epigenetic drugs[33][35][36]. The development of second-generation DNMT inhibitors with improved stability and specificity is also an active area of research[11][37].
Visualizing Key Pathways and Workflows
Signaling Pathways
Caption: The dynamic regulation of DNA methylation and its impact on gene expression.
Experimental Workflows
References
- 1. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]
- 3. Evidence that direct inhibition of transcription factor binding is the prevailing mode of gene and repeat repression by… [ouci.dntb.gov.ua]
- 4. Azacitidine - Wikipedia [en.wikipedia.org]
- 5. The Role of DNA Methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncodiag.fr [oncodiag.fr]
- 7. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 8. DNMT3A and TET1 cooperate to regulate promoter epigenetic landscapes in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylated DNA immune-precipitation sequencing (MeDIP-Seq) and hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-Seq) [bio-protocol.org]
- 11. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chayon.co.kr [chayon.co.kr]
- 16. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. geneticeducation.co.in [geneticeducation.co.in]
- 19. researchgate.net [researchgate.net]
- 20. Methyl-CpG-binding proteins. Targeting specific gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. DNA methylation in the gene body influences MeCP2-mediated gene repression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. DNA methylation topology differentiates between normal and malignant in cell models, resected human tissues, and exfoliated sputum cells of lung epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of Global DNA Methylation Patterns in Human Melanoma Tissues and Their Derivative Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]
- 28. support.illumina.com [support.illumina.com]
- 29. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 30. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 31. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Concise Drug Review: Azacitidine and Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. aacrjournals.org [aacrjournals.org]
- 35. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
Decoding Disease: A Technical Guide to DNA Methylation Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of disease diagnostics and therapeutic development is undergoing a significant transformation, with a pronounced shift towards precision medicine.[1] Central to this evolution is the burgeoning field of epigenetics, particularly the study of DNA methylation.[1] Unlike the static nature of the genetic sequence, DNA methylation patterns are dynamic and reversible, offering a real-time snapshot of cellular function and disease states.[2][3] This technical guide provides an in-depth exploration of the core principles and methodologies for discovering and utilizing DNA methylation biomarkers. We delve into the intricate role of DNA methylation in disease pathogenesis, detail key experimental protocols for its analysis, and present a framework for data interpretation in the context of biomarker discovery and drug development.
Introduction: The Epigenetic Language of DNA Methylation
DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the cytosine base of DNA, typically at CpG dinucleotides.[4] This modification does not alter the DNA sequence itself but has profound effects on gene expression.[4] In healthy cells, DNA methylation is essential for normal development, cellular differentiation, and maintaining genomic stability. However, aberrant DNA methylation patterns—both hypermethylation (gene silencing) and hypomethylation (gene activation)—are a hallmark of many diseases, most notably cancer.[5][6] These changes can disrupt critical signaling pathways, leading to uncontrolled cell growth, proliferation, and metastasis.[7] The reversible nature of these epigenetic modifications makes them attractive targets for therapeutic intervention and ideal candidates for biomarkers.[2][8]
The Role of DNA Methylation as a Disease Biomarker
Alterations in DNA methylation are not merely correlational; they are often drivers of disease initiation and progression.[1] This makes them powerful biomarkers with broad applications in medicine:
-
Diagnostics: Disease-specific methylation patterns can serve as highly sensitive and specific markers for early disease detection and diagnosis.[9]
-
Prognostics: The extent and location of aberrant methylation can provide valuable information about disease aggressiveness and patient outcomes.[10]
-
Predictive Biomarkers: DNA methylation signatures can predict a patient's response to specific therapies, enabling personalized treatment strategies.[2][10]
-
Monitoring: Changes in methylation patterns over time can be used to monitor disease progression and response to treatment.[9]
The stability of DNA methylation and its presence in circulating cell-free DNA (cfDNA) in bodily fluids like blood make it particularly amenable to non-invasive liquid biopsies.[2][3]
Methodologies for DNA Methylation Analysis
A variety of techniques are available for analyzing DNA methylation, each with its own advantages and limitations. The choice of method depends on the specific research question, required resolution, and available resources.
Key Experimental Techniques
Below is a summary of commonly used methods for DNA methylation analysis.
| Method | Principle | Resolution | Throughput | Advantages | Disadvantages |
| Whole-Genome Bisulfite Sequencing (WGBS) | Bisulfite conversion of unmethylated cytosines to uracil (B121893), followed by next-generation sequencing.[11] | Single-base | High | Gold standard for comprehensive, unbiased methylation profiling.[11][12] | High cost, complex data analysis, potential for DNA degradation.[12][13] |
| Reduced Representation Bisulfite Sequencing (RRBS) | Enriches for CpG-rich regions of the genome before bisulfite sequencing.[14] | Single-base | High | Cost-effective alternative to WGBS for analyzing key regulatory regions.[14] | Biased towards CpG islands, may miss important distal regulatory elements. |
| Methylation-Specific PCR (MSP) | Uses primers specific for methylated or unmethylated DNA after bisulfite treatment.[15] | Locus-specific | Low to Medium | Rapid, sensitive, and cost-effective for analyzing specific CpG sites.[16] | Provides qualitative or semi-quantitative results, not suitable for genome-wide discovery.[17] |
| MethyLight | A quantitative, real-time PCR-based method similar to MSP.[15] | Locus-specific | Medium to High | Highly quantitative and sensitive.[15] | Requires specific probes and primers for each target region. |
| Methylated DNA Immunoprecipitation (MeDIP) | Uses an antibody to enrich for methylated DNA fragments, followed by sequencing (MeDIP-seq) or microarray analysis.[18] | Regional | High | Genome-wide coverage, does not require bisulfite conversion.[18] | Lower resolution than bisulfite methods, potential for antibody bias. |
| Methylation Arrays | Hybridization of bisulfite-treated DNA to probes interrogating hundreds of thousands of CpG sites.[19] | Single-base (at interrogated sites) | High | High-throughput, cost-effective for large-scale studies, well-established analysis pipelines.[19] | Interrogates a pre-selected set of CpG sites, may not capture novel methylation changes. |
Detailed Experimental Protocols
Bisulfite sequencing is considered the gold standard for DNA methylation analysis due to its ability to provide single-nucleotide resolution.[12]
Principle: Treatment of DNA with sodium bisulfite deaminates unmethylated cytosines into uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification converts uracil to thymine. By comparing the sequenced DNA to the original reference sequence, methylated cytosines can be identified.
Protocol Outline:
-
DNA Extraction and Quantification: Isolate high-quality genomic DNA from the sample of interest. Quantify the DNA concentration accurately.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite. Several commercial kits are available that streamline this process. This step is critical and can lead to DNA degradation, so careful handling is essential.[13][20]
-
Library Preparation (for NGS-based methods):
-
Fragmentation: Shear the bisulfite-converted DNA to the desired size.
-
End Repair and A-tailing: Prepare the DNA fragments for adapter ligation.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
PCR Amplification: Amplify the library to generate sufficient material for sequencing. Use of high-fidelity, hot-start polymerases is recommended to minimize PCR bias.
-
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.[21]
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Alignment: Align the reads to a reference genome. Specialized aligners are required for bisulfite-treated data.
-
Methylation Calling: Determine the methylation status of each CpG site.
-
MSP is a rapid and sensitive method for analyzing the methylation status of specific CpG sites within a gene's promoter.[22]
Principle: This technique relies on the differential amplification of bisulfite-converted DNA with two pairs of primers. One primer pair is designed to amplify the sequence if it was originally methylated, and the other pair amplifies the sequence if it was unmethylated.[17]
Protocol Outline:
-
DNA Extraction and Bisulfite Conversion: Isolate genomic DNA and perform bisulfite conversion as described above.
-
Primer Design: Design two pairs of primers for the target region: one pair specific for the methylated sequence (M-primers) and one for the unmethylated sequence (U-primers).
-
PCR Amplification: Perform two separate PCR reactions for each sample, one with the M-primers and one with the U-primers. Include positive and negative controls for both methylated and unmethylated DNA.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel.[16] The presence of a band in the "M" reaction indicates methylation, while a band in the "U" reaction indicates an unmethylated status.
Data Analysis and Biomarker Discovery
The analysis of DNA methylation data is a multi-step process that requires specialized bioinformatics tools and statistical methods.
Data Processing and Quality Control: Raw sequencing data must be processed to remove low-quality reads and adapter sequences. For bisulfite sequencing data, alignment to a reference genome is performed using tools that can handle the C-to-T conversion.
Identification of Differentially Methylated Regions (DMRs): The primary goal of many methylation studies is to identify regions of the genome that are differentially methylated between different conditions (e.g., tumor vs. normal tissue). Statistical tests are used to identify CpG sites or regions with significant changes in methylation levels.
Integration with Other Omics Data: To gain a more comprehensive understanding of the biological consequences of methylation changes, it is often beneficial to integrate methylation data with other omics data, such as gene expression (RNA-seq) and chromatin accessibility (ATAC-seq) data.
Biomarker Panel Development: The identification of a single DMR is often insufficient for a robust biomarker. Therefore, multiple DMRs are typically combined to create a biomarker panel with improved diagnostic or prognostic accuracy. Machine learning algorithms can be employed to select the most informative features and build predictive models.
Application in Drug Development
The integration of epigenetic biomarkers, particularly DNA methylation, is revolutionizing the drug development pipeline.[1][23]
-
Target Identification and Validation: Aberrant methylation patterns can highlight novel therapeutic targets. For instance, hypermethylation-induced silencing of a tumor suppressor gene suggests that drugs that inhibit DNA methyltransferases (DNMTs) could be effective.
-
Patient Stratification: DNA methylation biomarkers can be used to stratify patients in clinical trials, enriching the trial population with individuals who are most likely to respond to a particular therapy.[23] This can lead to more efficient and successful clinical trials.
-
Pharmacodynamic Biomarkers: Changes in DNA methylation can serve as pharmacodynamic biomarkers to assess the biological activity of a drug and to optimize dosing.
-
Resistance Mechanisms: The development of drug resistance is a major challenge in cancer therapy. DNA methylation changes can contribute to drug resistance, and understanding these mechanisms can lead to the development of strategies to overcome it.
Signaling Pathways and DNA Methylation in Cancer
Aberrant DNA methylation is a key mechanism for the dysregulation of critical signaling pathways in cancer.[7] For example, hypermethylation of tumor suppressor genes involved in cell cycle control, apoptosis, and DNA repair can lead to their silencing and contribute to tumorigenesis.[5][6]
Conclusion and Future Directions
DNA methylation analysis has emerged as a powerful tool for biomarker discovery, with the potential to significantly impact disease diagnosis, prognosis, and treatment.[2][9] The continued development of high-throughput technologies and advanced analytical methods will further accelerate the identification and clinical validation of methylation-based biomarkers. As our understanding of the epigenome deepens, we can expect to see the integration of these biomarkers into routine clinical practice, paving the way for a new era of personalized medicine.[1][23]
References
- 1. primescholars.com [primescholars.com]
- 2. DNA Methylation as Clinically Useful Biomarkers—Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenomic Biomarkers Boost Drug Discovery | Technology Networks [technologynetworks.com]
- 4. news-medical.net [news-medical.net]
- 5. DNA Methylation: An Alternative Pathway to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA methylation in cancer - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. DNA methylation as a universal biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Methylation Biomarkers: Cancer and Beyond [mdpi.com]
- 11. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 12. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in DNA Methylation Profiling and Biomarker Discovery | Technology Networks [technologynetworks.com]
- 14. Frontiers | DNA Methylation: A Timeline of Methods and Applications [frontiersin.org]
- 15. Deciphering the Epigenetic Code: An Overview of DNA Methylation Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneticeducation.co.in [geneticeducation.co.in]
- 17. Methylation-Specific PCR for Gene-Specific DNA Methylation Detection [molecularcloning.com]
- 18. DNA Methylation Tools and Strategies: Methods in a Review | Asian Pacific Journal of Cancer Biology [waocp.com]
- 19. Discovery of novel DNA methylation biomarker panels for the diagnosis and differentiation between common adenocarcinomas and their liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The bisulfite genomic sequencing protocol [file.scirp.org]
- 21. DNA Methylation Analysis | Genome-wide methylation profiling [illumina.com]
- 22. Methylation-Specific PCR | Springer Nature Experiments [experiments.springernature.com]
- 23. primescholars.com [primescholars.com]
Methodological & Application
Application Note and Protocol for the Quantification of 5-Methyl-2'-deoxycytidine in Genomic DNA using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a fundamental epigenetic mechanism involved in the regulation of gene expression, cellular differentiation, and various disease processes, including cancer. The most common DNA methylation mark is 5-methyl-2'-deoxycytidine (B118692) (5-mdC). Accurate quantification of global 5-mdC levels in genomic DNA is crucial for understanding its role in health and disease and for the development of epigenetic-based therapeutics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of DNA modifications. The use of a stable isotope-labeled internal standard, such as 5-Methyl-2'-deoxycytidine-d3 (5mC-d3), in an isotope dilution method provides the highest level of accuracy by correcting for variations in sample preparation and instrument response.
This document provides a detailed protocol for the quantification of 5-mdC in genomic DNA by LC-MS/MS using 5mC-d3 as an internal standard.
Experimental Protocols
Materials and Reagents
-
5-Methyl-2'-deoxycytidine (5-mdC), analytical standard (Sigma-Aldrich or equivalent)
-
This compound (5mC-d3), internal standard (Toronto Research Chemicals or equivalent)
-
Genomic DNA samples
-
Nuclease P1 (Sigma-Aldrich, N8630 or equivalent)
-
Alkaline Phosphatase (Sigma-Aldrich, P-7923 or equivalent)
-
Benzonase® Nuclease (Sigma-Aldrich, E1014 or equivalent)
-
Phosphodiesterase I (Sigma-Aldrich, P-3243 or equivalent)
-
Ammonium (B1175870) acetate
-
Ammonium bicarbonate
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
DNA hydrolysis buffer (20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9)
-
Microcentrifuge tubes
-
LC-MS vials
Sample Preparation: Enzymatic Hydrolysis of Genomic DNA
This protocol describes a simplified one-step enzymatic digestion of genomic DNA to individual nucleosides.
-
DNA Quantification: Quantify the concentration of the extracted genomic DNA using a suitable method (e.g., PicoGreen™ dsDNA Assay Kit).
-
Digestion Mix Preparation: Prepare a "Digest Mix" sufficient for the number of samples. For one hundred 1 µg DNA samples, combine the following in a microcentrifuge tube:
-
250 Units Benzonase® Nuclease
-
300 mUnits Phosphodiesterase I
-
200 Units Alkaline Phosphatase
-
Spike in the internal standard, 5mC-d3, at a known concentration. The final concentration should be within the linear range of the calibration curve.
-
Bring the final volume to 5 mL with DNA hydrolysis buffer (20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9).
-
-
DNA Digestion:
-
In a microcentrifuge tube, add 1 µg of genomic DNA.
-
Add 50 µL of the prepared Digest Mix.
-
Incubate the reaction mixture at 37°C for 6 hours.
-
-
Sample Cleanup (Optional but Recommended): After digestion, the sample can be filtered through a 0.22 µm syringe filter or a centrifugal filter device to remove any precipitated proteins or enzymes before transferring to an LC-MS vial.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of 5-mdC and 5mC-d3 in LC-MS grade water or methanol at a concentration of 1 mg/mL.
-
Working Solutions: From the stock solutions, prepare a series of working solutions of 5-mdC by serial dilution to create a calibration curve. A typical concentration range for the calibration curve is 0.1 ng/mL to 1000 ng/mL.
-
Calibration Standards: Prepare the calibration standards by spiking the appropriate amount of each 5-mdC working solution into a blank matrix (e.g., water or a digest of DNA known to have very low levels of 5-mdC). Add the same amount of 5mC-d3 internal standard to each calibration standard as was added to the samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the calibration curve. These should be prepared from a separate weighing of the 5-mdC standard if possible.
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography (LC) System:
| Parameter | Recommended Setting |
| Column | Thermo Hyperpcarb Porous Graphite Column (100 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 10 mM ammonium acetate:acetonitrile with 0.1% formic acid (70:30, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometer (MS) System:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~4500 V |
| Source Temperature | ~500°C |
| Collision Gas | Nitrogen |
MRM Transitions and Optimized Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 5-Methyl-2'-deoxycytidine (5-mdC) | 242.0 | 126.0 | 56 | 16 |
| This compound (5mC-d3) | 245.8 | 129.0 | 56 | 16 |
Note: The provided DP and CE values are based on published data for 5mC-d3 and are a recommended starting point.[1] It is crucial to optimize these parameters for your specific instrument to achieve the best sensitivity and specificity.
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of 5-mdC and its deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (approx.) |
| 5-Methyl-2'-deoxycytidine (5-mdC) | 242.0 | 126.0 | ~3.1 min |
| This compound (5mC-d3) | 245.8 | 129.0 | ~3.1 min |
| 2'-deoxycytidine (B1670253) (dC) | 228.0 | 112.0 | ~1.9 min |
Retention times are approximate and will vary depending on the specific LC system and conditions.
Data Analysis
-
Peak Integration: Integrate the peak areas for the MRM transitions of both 5-mdC and 5mC-d3 in all samples, calibration standards, and QC samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of 5-mdC to 5mC-d3 against the known concentration of 5-mdC in the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification of 5-mdC: Determine the concentration of 5-mdC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculation of Global DNA Methylation: To express the level of global DNA methylation, it is common to also quantify the amount of 2'-deoxycytidine (dC) in the same sample. The percentage of 5-mdC can then be calculated using the following formula:
% 5-mdC = ([Concentration of 5-mdC] / ([Concentration of 5-mdC] + [Concentration of dC])) * 100
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of 5-Methyl-2'-deoxycytidine.
DNA Methylation Signaling Pathway
Caption: Overview of the DNA methylation and active demethylation pathways.
References
Quantifying Global DNA Methylation with 5-Methyl-2'-deoxycytidine-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and development.[1] Global DNA methylation levels can serve as a significant biomarker for various pathological conditions, including cancer, and for monitoring the effects of epigenetic drugs.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recognized as the gold standard for accurate and sensitive quantification of global DNA methylation due to its high specificity and reproducibility.[3][4] This application note provides a detailed protocol for the quantification of global DNA methylation using a stable isotope-labeled internal standard, 5-Methyl-2'-deoxycytidine-d3 (5-mdC-d3), to ensure high accuracy.
The method involves the enzymatic hydrolysis of genomic DNA into individual deoxyribonucleosides, followed by chromatographic separation and quantification using LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. The use of 5-mdC-d3 as an internal standard corrects for variations in sample preparation, matrix effects, and instrument response, leading to reliable and precise measurement of 5-methyl-2'-deoxycytidine (B118692) (5-mdC).
Signaling Pathway of DNA Methylation
DNA methylation is a dynamic process primarily mediated by a family of enzymes called DNA methyltransferases (DNMTs). These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the fifth carbon of a cytosine residue, predominantly within CpG dinucleotides.
Experimental Workflow
The overall experimental workflow for quantifying global DNA methylation using 5-mdC-d3 is depicted below. The process begins with the isolation of high-quality genomic DNA, followed by enzymatic digestion to break it down into its constituent nucleosides. A known amount of the internal standard, 5-mdC-d3, is then added to the digested sample. The sample is subsequently analyzed by LC-MS/MS to determine the ratio of endogenous 5-mdC to the 5-mdC-d3 internal standard, from which the absolute amount of 5-mdC in the original DNA sample is calculated.
Detailed Experimental Protocols
Genomic DNA Extraction
High-quality genomic DNA is essential for accurate methylation analysis.
-
For Cultured Cells:
-
Harvest 1 x 105 to 5 x 106 cells.
-
Centrifuge at 800 x g for 5 minutes to pellet the cells.
-
Wash the cell pellet with 10 ml of chilled PBS and centrifuge again.
-
Proceed with a commercial genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.[5]
-
-
For Tissues:
-
Excise 20-200 mg of tissue.
-
Immediately freeze on dry ice and store at -80°C until use.[5]
-
Homogenize the tissue and extract genomic DNA using a suitable commercial kit.
-
-
DNA Quality Control:
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the purity by checking the A260/A280 ratio (should be ~1.8).
-
Verify DNA integrity by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should be visible as a distinct band.[5]
-
Enzymatic Hydrolysis of Genomic DNA
This step digests the DNA into its constituent deoxyribonucleosides.
-
Reagents:
-
Genomic DNA (1-10 µg)
-
Nuclease P1 (10 units)
-
Alkaline Phosphatase (10 units)
-
20 mM Sodium Acetate (pH 5.2)
-
100 mM Tris-HCl (pH 7.5)
-
-
Protocol:
-
In a microcentrifuge tube, add 1-10 µg of genomic DNA.
-
Denature the DNA by incubating at 95°C for 5 minutes, then immediately place on ice to prevent re-annealing.
-
Add 5-10 units of Nuclease P1 and adjust the buffer to 20 mM Sodium Acetate (pH 5.2).
-
Incubate at 37°C for 2 hours.
-
Add 5-10 units of Alkaline Phosphatase and adjust the buffer to 100 mM Tris-HCl (pH 7.5).
-
Incubate at 37°C for 1 hour.
-
Centrifuge the reaction mixture at 6000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant containing the deoxyribonucleosides to a new tube for analysis.
-
Sample Preparation for LC-MS/MS
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound (5-mdC-d3) in water.
-
To 20 µL of the digested DNA sample, add a known amount of the 5-mdC-d3 internal standard solution (e.g., to a final concentration of 100 ng/mL).
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of 5-methyl-2'-deoxycytidine (5-mdC) and 2'-deoxycytidine (B1670253) (2'-dC) ranging from approximately 2 to 1000 ng/mL.[6]
-
Spike each calibration standard with the same concentration of 5-mdC-d3 as the samples.
-
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity LC System or equivalent |
| Column | Agilent PoroShell 120 EC-C18 (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic with 10% B or a shallow gradient depending on the system |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | SCIEX QTRAP 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 1500 V |
| Source Temperature | 450 °C |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| 2'-deoxycytidine (2'-dC) | 228.0 | 112.0 | 150 | 19 |
| 5-methyl-2'-deoxycytidine (5-mdC) | 242.0 | 126.0 | 85 | 18 |
| This compound (5-mdC-d3) | 245.8 | 129.0 | 56 | 16 |
Note: MS parameters may require optimization for different instruments.[7]
Data Analysis and Calculation
-
Quantification:
-
Integrate the peak areas for 2'-dC, 5-mdC, and 5-mdC-d3 from the chromatograms.
-
Generate a calibration curve for 5-mdC by plotting the ratio of the peak area of 5-mdC to the peak area of 5-mdC-d3 against the concentration of the 5-mdC standards.
-
Similarly, generate a calibration curve for 2'-dC using its corresponding standards.
-
-
Calculation of Global DNA Methylation:
-
Determine the concentration of 5-mdC and 2'-dC in the unknown samples using their respective calibration curves.
-
Calculate the percentage of global DNA methylation using the following formula:
% 5-mdC = [ (Concentration of 5-mdC) / (Concentration of 5-mdC + Concentration of 2'-dC) ] x 100
-
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and accurate platform for the quantification of global DNA methylation. This detailed protocol can be readily implemented in research and drug development settings to investigate epigenetic modifications and their role in health and disease. The high sensitivity and specificity of this method make it an invaluable tool for epigenetic research.[4]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA Methylation | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Global 5-Methylcytosine in Genomic DNA by Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA methylation, primarily occurring at the 5th position of cytosine (5-mC), is a critical epigenetic modification involved in regulating gene expression, genomic stability, and cellular differentiation.[1][2] Aberrant DNA methylation patterns are associated with various diseases, including cancer.[1] Accurate quantification of global 5-mC levels is essential for understanding disease mechanisms and for the development of epigenetic-based therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with an isotope dilution strategy offers the highest accuracy and sensitivity for this purpose.[3]
This method utilizes a stable isotope-labeled internal standard, such as deuterated 5-methyl-2'-deoxycytidine (B118692) (d3-5-mdC), which is chemically identical to the analyte but has a different mass.[4][5] The standard is spiked into the sample at a known concentration before processing.[3] Because the internal standard and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization, any sample loss or matrix effects can be effectively normalized, leading to highly precise and accurate quantification.[4][5]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is a gold-standard method for quantitative analysis. A known amount of a stable isotope-labeled (e.g., deuterated) standard of the analyte is added to the sample. The sample is then processed, and the ratio of the endogenous analyte to the labeled standard is measured by mass spectrometry. Since the standard experiences the same processing variations as the analyte, the ratio remains constant, allowing for precise calculation of the initial analyte concentration.
Caption: Principle of 5-mC quantification using a deuterated internal standard.
Experimental Workflow
The overall workflow involves extracting high-quality genomic DNA, digesting it into individual nucleosides, and then analyzing the digestate using LC-MS/MS. The deuterated standard is introduced early in the process to ensure it undergoes the same procedural steps as the analyte.
Caption: Step-by-step workflow for 5-mC analysis from sample to result.
Detailed Experimental Protocol
Materials and Reagents
-
Genomic DNA (from cells or tissues)
-
Deuterated 5-methyl-2'-deoxycytidine (d3-5-mdC) internal standard
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestinal or bacterial)
-
Ammonium Acetate
-
Zinc Sulfate
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Microcentrifuge tubes
-
Centrifugal filters (e.g., 3 kDa MWCO for protein removal)
Genomic DNA Extraction and Quantification
-
Extract genomic DNA from the biological sample using a commercial kit (e.g., spin column-based or magnetic bead-based) to ensure high purity.
-
Treat the extracted DNA with RNase A to remove any RNA contamination, which can interfere with the analysis.
-
Quantify the purified DNA using a UV-Vis spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8, and the A260/A230 ratio should be > 2.0.
Sample Preparation and Enzymatic Hydrolysis
This protocol is designed for hydrolyzing 1-5 µg of genomic DNA.
-
In a 1.5 mL microcentrifuge tube, add the desired amount of genomic DNA (e.g., 2 µg).
-
Add a known amount of the deuterated internal standard (d3-5-mdC). The amount should be chosen to be within the range of the expected endogenous 5-mdC levels.
-
Adjust the total volume to 50 µL with ultrapure water.
-
Denature the DNA by heating at 100°C for 5 minutes, then immediately place the tube on ice for 2 minutes.
-
Add 5 µL of 10X Nuclease P1 buffer (e.g., 300 mM sodium acetate, 10 mM ZnSO₄, pH 5.3) and 1 µL of Nuclease P1 (e.g., 100 units).
-
Incubate the reaction at 37°C for 2 hours to digest the DNA into deoxynucleoside 5'-monophosphates.
-
Add 5 µL of 10X Alkaline Phosphatase buffer (e.g., 500 mM Tris-HCl, pH 8.5) and 1 µL of Calf Intestinal Alkaline Phosphatase (e.g., 20 units).
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides into nucleosides. Enzymatic hydrolysis is preferred over acid hydrolysis as it is less harsh and prevents the deamination of 5-mC to thymine.[1]
Sample Cleanup (Protein Removal)
-
After hydrolysis, add 150 µL of ice-cold acetonitrile to the reaction mixture to precipitate the enzymes.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the nucleosides to a new tube.
-
Dry the supernatant completely using a vacuum centrifuge.
-
Reconstitute the dried pellet in 100 µL of the initial LC mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Method and Data Presentation
The analysis is performed on a triple quadrupole mass spectrometer, which allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[6] The MRM mode monitors specific precursor-to-product ion transitions for both the analyte (5-mdC) and the internal standard (d3-5-mdC).
Table 1: LC-MS/MS Parameters for 5-mdC Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 40% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Table 2: Quantitative Data - MRM Transitions and Expected Retention Times
The following table summarizes the key mass spectrometry parameters for monitoring 5-methyl-2'-deoxycytidine and its deuterated internal standard. The transition from the protonated molecule [M+H]⁺ to a characteristic product ion is used for quantification.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) | Expected RT (min) |
| 2'-deoxycytidine (B1670253) (dC) | 228.1 | 112.1 | 50 | 15 | ~3.5 |
| 5-methyl-2'-deoxycytidine (5-mdC) | 242.1 | 126.1 | 50 | 18 | ~4.2 |
| d3-5-methyl-2'-deoxycytidine (d3-5-mdC) | 245.1 | 129.1 | 50 | 18 | ~4.2 |
Note: Retention times (RT) are approximate and will vary based on the specific LC system and column used. It is crucial that the deuterated standard co-elutes with the analyte.[5]
Data Analysis and Calculation
-
Generate a Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the deuterated internal standard (d3-5-mdC) and varying, known concentrations of the non-labeled 5-mdC standard.
-
Analyze Samples: Inject the calibration standards and the prepared biological samples into the LC-MS/MS system.
-
Calculate Peak Area Ratios: For each injection, determine the peak areas for both the 5-mdC and d3-5-mdC MRM transitions. Calculate the ratio of (Peak Area of 5-mdC) / (Peak Area of d3-5-mdC).
-
Quantify 5-mdC: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a linear regression curve. Use the equation from this curve to determine the absolute amount of 5-mdC in the biological samples from their measured peak area ratios.
-
Calculate Global Methylation: To express global DNA methylation as a percentage, the amount of 2'-deoxycytidine (dC) must also be quantified. The percentage of 5-mC is then calculated using the following formula:
% 5-mC = [ (moles of 5-mdC) / (moles of 5-mdC + moles of dC) ] x 100
References
- 1. A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00897H [pubs.rsc.org]
- 2. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry [scielo.org.mx]
Application Note: Simultaneous Analysis of Nucleosides in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleosides, the fundamental building blocks of DNA and RNA, play critical roles in various cellular processes, including data storage, energy metabolism, and cellular signaling. The quantitative analysis of nucleosides and their modified forms in biological matrices is crucial for biomarker discovery, disease diagnosis, and understanding the mechanisms of drug action. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, specificity, and capacity for multiplexed analysis.[1] This document provides a comprehensive guide to the simultaneous analysis of nucleosides using a robust LC-MS/MS method.
Principle of the Method
This method employs liquid chromatography to separate nucleosides from complex biological samples, followed by tandem mass spectrometry for sensitive and specific detection. The general workflow involves three main stages:
-
Sample Preparation: Extraction of nucleosides from the biological matrix and removal of interfering substances like proteins.
-
LC Separation: Chromatographic separation of target nucleosides, often using reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).
-
MS/MS Detection: Ionization of the separated nucleosides and quantification using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring specific precursor-to-product ion transitions.[2][3]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol is adapted for the extraction of nucleosides from blood plasma or serum by protein precipitation.
Materials:
-
Plasma or serum samples
-
LC-MS grade acetonitrile (B52724), chilled to -20°C
-
LC-MS grade water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of reaching >12,000 x g at 4°C
Procedure:
-
Pipette 100 µL of plasma or serum into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 400 µL of chilled acetonitrile to the tube to precipitate proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[5]
-
Carefully transfer the supernatant, containing the nucleosides, to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.[6]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds, then centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an LC autosampler vial for analysis.
Protocol 2: Sample Preparation from Tissues
This protocol is designed for the extraction of nucleosides from solid tissues like liver or plant material.[7]
Materials:
-
Tissue sample (approx. 50-100 mg), frozen in liquid nitrogen
-
Extraction Solution: Methanol:Acetonitrile:Water (2:2:1, v/v/v), chilled to -20°C.[7]
-
Bead homogenizer with ceramic or steel beads
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Microcentrifuge capable of reaching >12,000 x g at 4°C
-
Freeze-dryer or vacuum concentrator
Procedure:
-
Weigh approximately 100 mg of frozen tissue and place it into a 2.0 mL tube containing homogenization beads.[7]
-
Add 1 mL of chilled extraction solution to the tube.[8]
-
Homogenize the tissue using a bead homogenizer until the tissue is completely disrupted (e.g., 5 minutes at a high frequency).[8]
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[7]
-
Transfer 500 µL of the supernatant to a new 1.5 mL microcentrifuge tube.
-
Freeze the sample in liquid nitrogen and then evaporate to dryness in a freeze-dryer.[7]
-
Reconstitute the dried pellet in 100 µL of 5% acetonitrile in water.[7]
-
Centrifuge at high speed (e.g., >15,000 x g) for 10 minutes at 4°C.[7]
-
Transfer the clear supernatant to an LC autosampler vial for analysis.
Visualizations
Caption: General experimental workflow for nucleoside analysis by LC-MS/MS.
Caption: Logical diagram of a triple quadrupole LC-MS/MS system for MRM analysis.
LC-MS/MS Method Parameters
The following tables provide typical starting parameters for the analysis. These should be optimized for the specific instrument and analytes of interest.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B |
| Column Temperature | 40 - 45 °C[9][10] |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters and Example MRM Transitions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Capillary Voltage | 3.5 - 4.0 kV[11] |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C[11] |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Adenosine | 268.1 | 136.1 | Corresponds to the protonated adenine (B156593) base[12] |
| Guanosine | 284.1 | 152.1 | Corresponds to the protonated guanine (B1146940) base[2] |
| Cytidine | 244.1 | 112.1 | Corresponds to the protonated cytosine base[2] |
| Uridine | 245.1 | 113.1 | Corresponds to the protonated uracil (B121893) base[3] |
Quantitative Data Summary
The performance of LC-MS/MS methods for nucleoside analysis is characterized by low limits of detection and quantification, enabling the measurement of these analytes across a wide range of concentrations in diverse biological samples.
Table 3: Summary of Method Performance for Nucleoside Quantification
| Analyte(s) | Matrix | LOD Range | LOQ Range | Reference |
| 65 Nucleosides & Nucleotides | Human Plasma, Urine, Rat Liver | 0.05 nmol/L - 1.25 µmol/L | 0.10 nmol/L - 2.50 µmol/L | [1] |
| Nucleoside Analog | Rat Plasma | - | 100 pg/mL | [4] |
| 9 Nucleosides | Human Serum | - | 0.005 - 1.0 µg/L | [5] |
| 6 Nucleosides | Mouse Liver mRNA | - | 40 - 2000 pg/mL | [13] |
References
- 1. Nucleoside analysis with liquid chromatographyâtandem mass spectrometry (LCâMS/MS) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 2. sciex.com [sciex.com]
- 3. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry [mdpi.com]
- 4. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mnkjournals.com [mnkjournals.com]
- 6. organomation.com [organomation.com]
- 7. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Global DNA Methylation using 5-Methyl-2'-deoxycytidine-d3 by Isotope Dilution Mass Spectrometry
Introduction
DNA methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and development. The most common form of DNA methylation in mammals is the addition of a methyl group to the C5 position of cytosine, forming 5-methylcytosine (B146107) (5mC). Accurate quantification of global 5mC levels is essential for understanding its role in various physiological and pathological processes, including cancer and neurodevelopmental disorders. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of 5mC due to its high specificity, sensitivity, and accuracy.[1] This method utilizes a stable isotope-labeled internal standard, such as 5-Methyl-2'-deoxycytidine-d3 (5mC-d3), which is chemically identical to the analyte but mass-shifted, allowing for precise correction of matrix effects and variations in sample processing.[2]
Principle of the Method
The methodology involves the extraction of genomic DNA, followed by enzymatic hydrolysis to break down the DNA into its constituent deoxynucleosides. A known amount of the internal standard, this compound, is spiked into the sample prior to analysis. The mixture of deoxynucleosides is then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both the endogenous 5-methyl-2'-deoxycytidine (B118692) (5-mdC) and the deuterated internal standard (5mC-d3). By comparing the peak area ratio of the analyte to the internal standard, the absolute concentration of 5-mdC in the original DNA sample can be accurately determined.
Experimental Protocols
1. Genomic DNA Extraction
High-quality genomic DNA is a prerequisite for accurate quantification. Commercial kits or standard phenol-chloroform extraction methods can be used. Below is a generalized protocol using a commercial spin-column-based kit.
-
Materials:
-
Cell or tissue sample
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Phosphate-buffered saline (PBS)
-
RNase A (100 mg/mL)
-
Proteinase K
-
Ethanol (B145695) (96-100%)
-
Nuclease-free water
-
-
Protocol:
-
Prepare the cell or tissue lysate according to the manufacturer's instructions. This typically involves cell lysis with a provided buffer and digestion with Proteinase K.
-
Add RNase A to the lysate and incubate to remove RNA.
-
Add ethanol to the lysate to precipitate the DNA.
-
Transfer the mixture to a spin column and centrifuge. Discard the flow-through.
-
Wash the spin column with the provided wash buffers to remove impurities.
-
Elute the purified genomic DNA with nuclease-free water or the provided elution buffer.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). A 260/280 nm ratio of ~1.8 is indicative of pure DNA.
-
2. Enzymatic Hydrolysis of Genomic DNA
This step digests the purified DNA into individual deoxynucleosides for LC-MS/MS analysis. A simplified one-step protocol is described below.
-
Materials:
-
Purified genomic DNA (1-5 µg)
-
This compound (internal standard)
-
Benzonase nuclease
-
Alkaline Phosphatase
-
Nuclease P1
-
Digestion Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9)
-
-
Protocol:
-
In a microcentrifuge tube, add 1-5 µg of genomic DNA.
-
Add a known amount of this compound internal standard.
-
Add the digestion buffer to the DNA.
-
Add a mixture of Benzonase, Nuclease P1, and Alkaline Phosphatase to the tube.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
After incubation, the sample can be directly analyzed or stored at -20°C. For some applications, a protein precipitation step (e.g., with acetonitrile) may be necessary to remove the enzymes prior to injection.
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 5-10 minutes is a good starting point.
-
-
MS Conditions:
4. Calibration and Quantification
A calibration curve is prepared by analyzing a series of standards containing known concentrations of 5-mdC and a fixed concentration of 5mC-d3. The peak area ratio of 5-mdC to 5mC-d3 is plotted against the concentration of 5-mdC. The concentration of 5-mdC in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Summary of Quantitative Performance for 5-mdC Analysis by Isotope Dilution LC-MS/MS
| Parameter | Reported Range/Value | Reference(s) |
| Linearity Range | 0.02 - 100 ng/mL | [3] |
| 5 - 1,000 ng/mL | [2][4] | |
| Limit of Detection (LOD) | 0.3 pg on column | [1] |
| Limit of Quantification (LOQ) | 40 pg/mL | [3] |
| 80 pg/mL | [3] | |
| Intra-day Precision (%RSD) | 0.70 - 7.47% | [3] |
| < 6.3% | [2] | |
| Inter-day Precision (%RSD) | 1.07 - 7.06% | [3] |
| < 6.3% | [2] | |
| Accuracy/Recovery | 87.4 - 104.9% | [3] |
| 93.0 - 102.2% | [2] |
Visualizations
Caption: Principle of Isotope Dilution Mass Spectrometry.
Caption: Experimental workflow for 5-mdC quantification.
Caption: DNA methylation and active demethylation pathway.
References
- 1. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 5-methyl-2'-deoxycytidine in DNA sample by high performance liquid chromatography/positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Hydrolysis in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of DNA through mass spectrometry is a cornerstone of numerous research and development endeavors, including the study of epigenetic modifications, DNA damage and repair, and the development of novel therapeutics. A critical preparatory step for this analysis is the hydrolysis of the DNA polymer into its constituent nucleosides or nucleobases. The choice of hydrolysis method can significantly impact the accuracy, sensitivity, and throughput of the subsequent mass spectrometry analysis. This document provides detailed protocols for the most commonly employed DNA hydrolysis techniques: multi-enzyme digestion, one-step enzymatic digestion, and chemical (acid) hydrolysis. It also presents a quantitative comparison of these methods to aid in the selection of the most appropriate protocol for your research needs.
1. Comparative Overview of DNA Hydrolysis Methods
The selection of a DNA hydrolysis method depends on several factors, including the specific research question, the nature of the DNA sample (e.g., presence of modifications), and the desired throughput. Below is a summary of the key characteristics of the three main approaches.
| Feature | Multi-Enzyme Digestion | One-Step Enzymatic Digestion | Chemical (Acid) Hydrolysis |
| Principle | Sequential enzymatic cleavage of phosphodiester bonds and phosphate (B84403) groups. | A cocktail of enzymes simultaneously digests DNA to nucleosides. | Acid-catalyzed cleavage of N-glycosidic bonds to release nucleobases. |
| Primary Product | Deoxynucleosides | Deoxynucleosides | Nucleobases |
| Digestion Time | 4 hours to overnight.[1] | 1-2 hours.[2] | 10 minutes to 48 hours.[3][4] |
| Complexity | High (multiple steps, pH adjustments).[1] | Low (single incubation step).[5] | Moderate (requires specific equipment for high-temperature incubation).[4] |
| Throughput | Low to medium. | High.[1] | High. |
| Compatibility with Modified Nucleosides | Generally good, but some modifications can inhibit enzyme activity.[6] | Good, with broad compatibility for various modifications.[5] | Can be effective for some modified nucleobases like 5-methylcytosine.[4] |
| Potential Issues | Incomplete digestion, potential for artifact formation. | Enzyme inhibition by contaminants. | Potential for deamination of cytosine to uracil, degradation of some nucleobases.[4] |
2. Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the three major DNA hydrolysis methods.
2.1. Protocol 1: Traditional Multi-Enzyme DNA Digestion (Crain Protocol)
This method, based on the protocol devised by Crain, is a widely used, albeit multi-step, procedure for the complete hydrolysis of DNA to deoxynucleosides.[1]
Materials:
-
Purified DNA
-
Nuclease P1 (Sigma N-8630 or equivalent)
-
Bacterial Alkaline Phosphatase (Sigma P-7923 or equivalent)
-
Snake Venom Phosphodiesterase I (Sigma P-3243 or equivalent)
-
Ammonium (B1175870) Acetate (B1210297) (0.1 mol/L, pH 5.3)
-
Ammonium Bicarbonate (1 mol/L)
-
Nuclease-free water
-
Heating block or water baths
-
Microcentrifuge tubes
Procedure:
-
Denaturation: In a microcentrifuge tube, dissolve the DNA sample in nuclease-free water. Denature the DNA by heating at 100°C for 3 minutes.[1]
-
Rapid Cooling: Immediately transfer the tube to an ice bath to prevent re-annealing of the DNA strands.
-
Nuclease P1 Digestion: Add 5 µL of 0.1 mol/L ammonium acetate (pH 5.3) to the sample. Add 2 Units of Nuclease P1 and incubate at 45°C for 2 hours.[1]
-
pH Adjustment: Adjust the pH of the solution by adding 5 µL of 1 mol/L ammonium bicarbonate.
-
Phosphodiesterase I Digestion: Add 3 mUnits of phosphodiesterase I and incubate at 37°C for a further 2 hours.[1]
-
Alkaline Phosphatase Digestion: Add 2 Units of alkaline phosphatase and incubate at 37°C for 1 hour.[1]
-
Final Volume Adjustment: Adjust the final volume of the sample to 100 µL with nuclease-free water.[1]
-
The sample is now ready for LC-MS analysis.
2.2. Protocol 2: One-Step Enzymatic DNA Digestion (Using a Commercial Kit)
This protocol utilizes a commercially available enzyme cocktail for a simplified and rapid digestion of DNA to nucleosides. The New England Biolabs (NEB) Nucleoside Digestion Mix is used as an example.[5][7][8]
Materials:
-
Purified DNA
-
NEB Nucleoside Digestion Mix (M0649) or equivalent
-
Nuclease-free water
-
Heating block or incubator
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
Incubation: Incubate the reaction at 37°C for 1 hour.[7][8] For DNA with a high degree of modification, the incubation time can be extended overnight.[5]
-
The sample is now ready for LC-MS analysis. No additional purification is required.[7][8]
2.3. Protocol 3: Chemical DNA Hydrolysis (Formic Acid)
This method employs formic acid to hydrolyze DNA into its constituent nucleobases. It is a robust method suitable for the analysis of total nucleobase composition and some modifications.[4]
Materials:
-
Purified DNA
-
Formic Acid (reagent grade)
-
Acid-resistant, temperature-safe Teflon vessels with glass inserts
-
Steel compression pressure bomb
-
Oven capable of maintaining 140°C
-
Speed-vac or centrifugal evaporator
-
Nuclease-free water
Procedure:
-
Sample Preparation: Gravimetrically add the DNA sample to a 400 µL glass flat-bottomed autosampler insert. Dry the sample to completeness in a speed-vac without heat.[4]
-
Hydrolysis Setup: Place the glass insert into an acid-resistant, temperature-safe Teflon vessel within a steel compression pressure bomb. Add approximately 2 mL of neat formic acid to the vessel, external to the glass insert.[4]
-
Vapor-Phase Hydrolysis: Tightly seal the vessel to ensure vapor pressure retention and place it in an oven at 140°C for 24–48 hours. A 24-hour hydrolysis is generally sufficient for DNA, while 48 hours is recommended for RNA to ensure complete hydrolysis of pyrimidines.[4]
-
Drying: After hydrolysis, carefully remove the glass insert and dry the sample to completeness in a speed-vac.
-
Reconstitution: Reconstitute the dried nucleobases in an appropriate volume of nuclease-free water or mobile phase for LC-MS analysis.[4]
3. Quantitative Data and Method Comparison
The efficiency and outcome of DNA hydrolysis can vary significantly between methods. The following tables summarize available quantitative data to facilitate method selection.
Table 1: Comparison of Hydrolysis Time and Yield
| Method | Typical Hydrolysis Time | Reported Yield/Efficiency | Reference(s) |
| Conventional Multi-Enzyme | 6-17 hours | Not explicitly stated, but generally considered complete. | [9] |
| Microwave-Assisted Enzymatic | 30 minutes | ≥90% hydrolysis yield. | [9] |
| Simplified One-Step Enzymatic | 6 hours | Similar recoveries for all five major deoxyribonucleosides when compared to the Crain protocol. | [1] |
| Formic Acid Hydrolysis | 24-48 hours | Stoichiometric release of nucleobases. | [4] |
| Microwave-Assisted Formic Acid | 10 minutes | Provides identical DNA methylation patterns to enzymatic hydrolysis and better release of 5mC than classic acid method. | [3] |
Table 2: Quantitative Analysis of DNA and its Modifications by Different Hydrolysis Methods
| Analytical Goal | Method | Reported Performance | Reference(s) |
| Absolute Quantification of λDNA | Formic Acid Hydrolysis with LC-IDMS | Expanded uncertainty of 4.6% for 10 fmol of λDNA. | [10] |
| Quantification of 5mC and 5hmC | Formic Acid Hydrolysis with LC-MS/MS | Accuracy and precision in the range of 1–15% for 5mC and 0.005–0.5% for 5hmC. | [11] |
| General Nucleoside Analysis | Simplified One-Step Enzymatic | Fully compatible with LC-MS/MS, providing similar recoveries to the more complex Crain protocol. | [1] |
4. Visualized Workflows
The following diagrams illustrate the workflows of the described DNA hydrolysis protocols.
Caption: General workflow of DNA hydrolysis for mass spectrometry analysis.
Caption: Comparison of workflows for different DNA hydrolysis protocols.
The choice of DNA hydrolysis protocol is a critical determinant of the quality and reliability of mass spectrometry data. For high-throughput applications where speed and simplicity are paramount, one-step enzymatic methods offer a significant advantage. Traditional multi-enzyme protocols, while more laborious, are well-established and effective for complete DNA digestion. Chemical hydrolysis with formic acid provides a robust alternative for obtaining nucleobase composition and is particularly useful for certain modified bases, although the potential for side reactions must be considered. The protocols and comparative data presented in this application note are intended to guide researchers in selecting and implementing the most suitable DNA hydrolysis strategy for their specific analytical needs.
References
- 1. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigentek.com [epigentek.com]
- 3. Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. neb.com [neb.com]
- 6. Preparation and enzymatic hydrolysis of dinucleoside monophosphates and DNA modified with aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. Formic acid hydrolysis/liquid chromatography isotope dilution mass spectrometry: An accurate method for large DNA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00897H [pubs.rsc.org]
Application Note: Quantitative Analysis of 5-Methyl-2'-deoxycytidine in Genomic DNA using Triple Quadrupole LC-MS/MS with Multiple Reaction Monitoring
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of 5-Methyl-2'-deoxycytidine (B118692) (5-mdC) in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 5-Methyl-2'-deoxycytidine-d3 (5-mdC-d3). The method employs enzymatic hydrolysis of DNA followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and accuracy for epigenetic research, particularly in studies involving DNA methylation dynamics in various biological processes and disease states.
Introduction
DNA methylation, primarily occurring at the C5 position of cytosine to form 5-methylcytosine, is a critical epigenetic modification involved in regulating gene expression. The accurate quantification of 5-mdC, the deoxynucleoside of 5-methylcytosine, is essential for understanding its role in health and disease. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity and specificity. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides a targeted approach, ensuring reliable quantification even in complex biological matrices.[1][2][3] This note provides a comprehensive protocol for researchers, scientists, and drug development professionals to establish a reliable MRM-based assay for 5-mdC.
Experimental
Materials and Reagents
-
5-Methyl-2'-deoxycytidine (5-mdC) standard (CAS: 838-07-3)
-
This compound (5-mdC-d3) internal standard (CAS: 1160707-78-7)
-
Genomic DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Enzymatic Hydrolysis of Genomic DNA
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.
-
Enzymatic Digestion:
-
To 1-5 µg of genomic DNA, add this compound internal standard to a final concentration of 100 nM.
-
Add nuclease P1 (10 units) in a compatible buffer (e.g., 20 mM sodium acetate, pH 5.2).
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (10 units) in a compatible buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
-
Protein Precipitation: Add two volumes of cold acetonitrile or methanol to the digested sample.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and enzymes.
-
Sample Collection: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-30% B
-
5-6 min: 30-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-2% B
-
7.1-10 min: 2% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Optimized for the specific instrument
-
-
MRM Transitions: The following MRM transitions were used for the quantification of 5-mdC and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 5-Methyl-2'-deoxycytidine (5-mdC) | 242.1 | 126.1 | 15 | 100 |
| This compound (5-mdC-d3) | 245.1 | 129.1 | 15 | 100 |
Note: Collision energy should be optimized for the specific instrument used.
Results and Discussion
The described method provides excellent chromatographic separation of 5-Methyl-2'-deoxycytidine from other nucleosides. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification by compensating for variations in sample preparation and matrix effects.
Data Presentation
The quantitative data obtained from the analysis of calibration standards and unknown samples should be summarized in a clear and structured table for easy comparison.
| Sample ID | Analyte Concentration (ng/mL) | IS Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Blank | 0 | 150,000 | 0.000 | 0.000 |
| Cal 1 | 0.1 | 152,345 | 0.005 | 0.102 |
| Cal 2 | 0.5 | 149,876 | 0.024 | 0.495 |
| Cal 3 | 1.0 | 151,123 | 0.049 | 1.01 |
| Cal 4 | 5.0 | 148,901 | 0.248 | 4.98 |
| Cal 5 | 10.0 | 153,009 | 0.495 | 10.02 |
| QC Low | 0.3 | 150,567 | 0.015 | 0.305 |
| QC Mid | 3.0 | 149,321 | 0.149 | 2.99 |
| QC High | 8.0 | 151,789 | 0.398 | 8.03 |
| Sample 1 | - | 147,654 | 0.088 | 1.77 |
| Sample 2 | - | 152,345 | 0.123 | 2.47 |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow from sample preparation to data analysis.
MRM Signaling Pathway
Caption: Schematic of the Multiple Reaction Monitoring (MRM) process for 5-mdC.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive platform for the quantification of 5-Methyl-2'-deoxycytidine in genomic DNA. The detailed protocol for sample preparation and the optimized MRM parameters enable researchers to accurately measure this key epigenetic marker. This methodology is well-suited for high-throughput applications in academic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-2'-deoxycytidine-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2'-deoxycytidine (B118692) (5mC) is a crucial epigenetic modification in vertebrates, playing a significant role in the regulation of gene expression.[1][2][3] The quantification of global and gene-specific DNA methylation patterns is essential for understanding normal development and the progression of diseases like cancer.[2][3] 5-Methyl-2'-deoxycytidine-d3 (d3-5mC) is a stable isotope-labeled analog of 5mC, primarily utilized as an internal standard in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 5mC in biological samples.[4] This document provides detailed application notes and protocols for the use of d3-5mC in cell culture experiments for DNA methylation analysis.
Principle Application: Internal Standard for Accurate Quantification of Global DNA Methylation
The most prominent application of this compound is as an internal standard for the quantification of 5-methyl-2'-deoxycytidine in DNA from cell or tissue samples.[4] Isotope dilution mass spectrometry is a gold-standard analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to both samples and calibration standards. This approach corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise measurements.[5]
In this context, genomic DNA is extracted from cultured cells, hydrolyzed to its constituent nucleosides, and then spiked with a known amount of d3-5mC before analysis by LC-MS/MS. The ratio of the endogenous 5mC to the d3-5mC internal standard is used to calculate the exact amount of 5mC in the original sample.
Quantitative Data Summary
The following table summarizes typical concentration ranges and key parameters for the use of d3-5mC as an internal standard in LC-MS/MS analysis of global DNA methylation.
| Parameter | Value/Range | Reference |
| d3-5mC Stock Solution Concentration | 1 mg/mL in water | [4] |
| Storage of Stock Solution | -20°C | [4] |
| Assay Range for 5-methyl-2'-deoxycytidine | 5 – 1,000 ng/mL | [4] |
| LC-MS/MS Detection Limit for 5-medC | 0.3 pg | [6] |
Protocol 1: Quantification of Global DNA Methylation in Cultured Cells using d3-5mC as an Internal Standard
This protocol outlines the necessary steps from cell harvesting to data analysis for the quantification of global DNA methylation.
Materials:
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
This compound (d3-5mC) solution (certified internal standard)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for Global DNA Methylation Analysis.
Procedure:
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency under standard conditions.
-
Harvest cells by trypsinization or scraping, wash with ice-cold PBS, and pellet by centrifugation. Store cell pellets at -80°C until DNA extraction.
-
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Ensure the final DNA product is of high purity (A260/A280 ratio of ~1.8).
-
-
DNA Quantification:
-
Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
-
Enzymatic Hydrolysis of DNA:
-
To a known amount of DNA (e.g., 1-10 µg), add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into individual deoxynucleoside monophosphates.
-
Add alkaline phosphatase and incubate at 37°C for an additional 1-2 hours to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.
-
-
Internal Standard Spiking:
-
Spike the hydrolyzed DNA sample with a known amount of this compound. The amount of internal standard added should be within the linear range of the LC-MS/MS calibration curve.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is typically achieved on a C18 or porous graphite (B72142) column.[4]
-
The mass spectrometer is operated in positive electrospray ionization mode, monitoring the specific mass transitions for both 5mC and d3-5mC.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the endogenous 5mC and the d3-5mC internal standard.
-
Calculate the ratio of the 5mC peak area to the d3-5mC peak area.
-
Determine the concentration of 5mC in the sample by comparing this ratio to a standard curve generated with known concentrations of 5mC and a constant concentration of d3-5mC.
-
Application Note 2: Potential Use of d3-5mC in Metabolic Labeling for DNA Methylation Dynamics
While the primary use of d3-5mC is as an internal standard, it can potentially be used for metabolic labeling of DNA in cell culture to study DNA methylation dynamics. In this application, cells are cultured in the presence of d3-5mC, which can be incorporated into newly synthesized DNA during cell division. This allows for the tracing of methylation patterns over time.
Signaling Pathway and Incorporation:
The incorporation of exogenous 5-Methyl-2'-deoxycytidine into DNA is, however, known to be inefficient in some cell types, particularly in human leukemic cells, due to its deamination to thymidine.[7]
Caption: Metabolic Pathway of Exogenous 5-Methyl-2'-deoxycytidine.
Protocol 2: Metabolic Labeling of Cultured Cells with d3-5mC (Hypothetical)
This protocol describes a hypothetical approach for the metabolic labeling of cellular DNA with d3-5mC to trace newly synthesized methylated DNA. Researchers should optimize concentrations and incubation times for their specific cell line.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound (d3-5mC)
-
Materials for DNA extraction and LC-MS/MS analysis (as in Protocol 1)
Experimental Workflow:
Caption: Workflow for Metabolic Labeling with d3-5mC.
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels and allow them to attach and resume proliferation.
-
-
Treatment with d3-5mC:
-
Prepare a stock solution of d3-5mC in sterile water or culture medium.
-
Add d3-5mC to the cell culture medium at a final concentration to be determined empirically for the specific cell line (e.g., in the µM range).
-
-
Incubation:
-
Incubate the cells for a desired period, which could range from a few hours to several cell cycles, depending on the experimental goals.
-
-
Cell Harvesting:
-
Harvest cells at various time points to monitor the incorporation of d3-5mC into the DNA.
-
-
Downstream Analysis:
-
Extract, quantify, and hydrolyze the genomic DNA as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to determine the ratio of d3-5mC to total 5mC, which will indicate the extent of new DNA methylation.
-
Considerations and Limitations:
-
The efficiency of d3-5mC incorporation into DNA can be low in some cell types due to metabolic pathways that convert it to other nucleosides.[7]
-
The potential cytotoxic effects of higher concentrations of d3-5mC should be evaluated for the specific cell line being used.
-
This metabolic labeling approach is distinct from the use of DNA methyltransferase inhibitors like 5-aza-2'-deoxycytidine, which actively cause demethylation.[8][9][10]
Conclusion
This compound is an invaluable tool for researchers in the field of epigenetics. Its primary and well-established application is as an internal standard for the highly accurate and precise quantification of 5-Methyl-2'-deoxycytidine by LC-MS/MS. While its use in metabolic labeling studies is theoretically possible, it requires careful optimization and consideration of the metabolic pathways within the chosen cell model. The protocols and data presented here provide a comprehensive guide for the effective use of this compound in cell culture-based experiments aimed at elucidating the role of DNA methylation in health and disease.
References
- 1. 5-Methyl-2'-deoxycytidine in single-stranded DNA can act in cis to signal de novo DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 5-methyl-2'-deoxycytidine in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methyl-2'-deoxycytidine. Metabolism and effects on cell lethality studied with human leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aza-2'-deoxycytidine-mediated reductions in G9A histone methyltransferase and histone H3 K9 di-methylation levels are linked to tumor suppressor gene reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-2'-deoxycytidine-d3 HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 5-Methyl-2'-deoxycytidine-d3. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during their experiments.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common peak shape problems encountered during the analysis of this compound.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue for polar, basic compounds like this compound.[1][2][3] This asymmetry can compromise accurate integration and reduce resolution. The primary causes are typically related to undesirable secondary chemical interactions with the stationary phase.[1]
dot
Caption: Troubleshooting workflow for peak tailing.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | This compound, being a basic compound, can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4] This secondary retention mechanism leads to peak tailing. | 1. Lower Mobile Phase pH: Operate at a pH of 2.5-3.5 to protonate the silanol groups, minimizing their interaction with the basic analyte.[5][6] 2. Use a Modern Column: Employ a high-purity, fully end-capped column (Type B silica) or a column with a polar-embedded phase to shield the silanol groups.[4][6] |
| Suboptimal Mobile Phase pH | If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms of the molecule can exist simultaneously, leading to distorted or split peaks.[5][7][8] | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[7][8] |
| Metal Chelation | Nucleosides can interact with trace metal ions (e.g., iron, aluminum) present in the silica (B1680970) matrix or HPLC system components (frits, tubing), causing severe peak tailing.[5] | Add a low concentration of a metal chelator, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1-0.5 mM).[5][9] |
| Column Degradation / Contamination | Over time, columns can degrade or become contaminated, leading to active sites that cause tailing.[6] A blocked column frit can also cause peak distortion.[2] | Flush the column according to the manufacturer's protocol. If the problem persists, the column may need to be replaced.[6][10] Using a guard column can extend the life of the analytical column. |
Q2: What is causing my this compound peak to exhibit fronting?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can indicate issues with sample concentration or solvent compatibility.[2][11]
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solution(s) |
| Sample Overload | Injecting too high a concentration (mass overload) or too large a volume (volume overload) of the sample can saturate the stationary phase at the column inlet, causing molecules to travel faster through the column and leading to a fronting peak.[10][12][13] | 1. Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10) and reinject. If the peak shape improves, overload was the cause.[10][13] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[13] |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column, resulting in distortion and fronting.[5][14] | Dissolve the sample in a solvent that is as close in composition as possible to the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.[6][14] |
| Column Collapse | In reversed-phase chromatography, using a mobile phase with a very high aqueous content (>95%) can cause the C18 chains to fold in on themselves ("phase collapse"), leading to a sudden loss of retention and poor peak shape, which can sometimes manifest as fronting.[12] | Flush the column with 100% acetonitrile (B52724) or methanol (B129727) for several column volumes to re-solvate the stationary phase.[12] Use an aqueous-stable column (e.g., with a polar-embedded phase) for highly aqueous mobile phases.[12] |
Q3: Why is my peak broad or split?
Broad or split peaks can arise from a variety of instrumental, chemical, or column-related issues.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solution(s) |
| Extra-Column Volume | Excessive volume between the injector, column, and detector can cause the sample band to spread out before it is analyzed, leading to broad peaks. This is often caused by using tubing with a large internal diameter or excessive length.[6][10] | Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all connections are made with the shortest possible tubing length.[4][10] |
| Partially Blocked Frit | A blockage at the column inlet frit can disrupt the flow path, causing the sample band to be introduced unevenly onto the column, which can result in a split or distorted peak.[2][10] | Disconnect the column and reverse-flush it at a low flow rate. If this does not resolve the issue, the frit or the entire column may need to be replaced.[14] |
| Co-elution of Different Forms | Operating at a pH close to the analyte's pKa can result in the presence of both ionized and non-ionized forms, which may be partially separated, leading to a broad or split peak.[7][8] | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa to ensure the analyte exists in a single form.[7] |
| Injector Malfunction | A faulty injector rotor seal can cause the sample to be introduced in two distinct bands, resulting in a split peak.[10] | Inspect and replace the injector rotor seal if it is worn or scratched. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for this compound analysis?
While methods must be optimized for specific applications, the following table provides a robust starting point for method development based on published literature for 5-Methyl-2'-deoxycytidine (B118692).[15][16][17]
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | Deionized Water with 0.1% Formic Acid or 20-50 mM Phosphate (B84403) Buffer | An acidic modifier is crucial to control the ionization of both the analyte (keeping it protonated) and residual silanols (suppressing their ionization) to achieve a sharp, symmetrical peak shape.[5][7][18] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower viscosity. |
| Gradient Program | Start with a shallow gradient (e.g., 5-30% B over 10-15 minutes) | A gradient is often necessary to elute the compound with a good peak shape and in a reasonable time.[19][20] |
| Flow Rate | 0.6 - 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity, but should be controlled for reproducibility.[20][21] |
| Detection | UV at ~270-280 nm or Mass Spectrometry (MS) | 5-Methyl-2'-deoxycytidine has a UV absorbance maximum in this range. MS provides higher sensitivity and specificity. |
Q2: How does mobile phase pH critically affect the peak shape of this compound?
Mobile phase pH is one of the most powerful tools for optimizing the chromatography of ionizable compounds like this compound.[7][8][22]
-
Analyte Ionization: As a cytidine (B196190) derivative, the molecule is basic. At low pH (e.g., below its pKa), it will be protonated and carry a positive charge. At high pH, it will be neutral. The ionized form is more polar and will have less retention on a C18 column.[7][18]
-
Stationary Phase Interaction: Silica-based columns have acidic silanol groups. At mid-range pH (above ~4), these groups become deprotonated (negatively charged) and can strongly interact with the positively charged analyte, causing peak tailing.[1][4]
-
Optimization: By setting the mobile phase pH low (e.g., pH < 3.5), the silanol groups remain protonated (neutral), and the analyte is consistently in its protonated (positively charged) state. This minimizes secondary interactions and results in a much sharper, more symmetrical peak.[5][6]
dot
Caption: Effect of pH on analyte-silanol interactions.
Q3: Can my sample preparation protocol impact peak shape?
Yes, absolutely. The way a sample is prepared can have a direct impact on chromatographic performance.
-
Sample Matrix: Complex biological matrices can contain components that interfere with the analysis or irreversibly bind to the column, creating active sites and causing peak distortion.[5] Proper sample cleanup, using techniques like solid-phase extraction (SPE), can remove these interferences.[5]
-
Particulates: Failure to filter the sample can lead to particulates clogging the column inlet frit, which disrupts the flow path and causes split or broad peaks.[23] Always filter samples through a 0.22 µm or 0.45 µm filter before injection.
-
Sample Stability: 5-Methyl-2'-deoxycytidine has been shown to be stable for several days in hydrolyzed DNA samples at -20°C and for at least three freeze-thaw cycles.[24] However, degradation can lead to the appearance of extra peaks or shoulders. Ensure proper sample handling and storage.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This experiment aims to determine the optimal mobile phase pH to improve the peak shape of this compound.
-
Prepare Mobile Phases:
-
Prepare three different aqueous mobile phase A solutions (e.g., 20 mM phosphate or formate (B1220265) buffers) at pH values of 3.0, 4.5, and 6.0. Ensure the buffer has adequate capacity.
-
Mobile phase B will be acetonitrile or methanol.
-
-
Equilibrate the System:
-
Install a suitable C18 column.
-
Begin with the pH 6.0 mobile phase. Flush the column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes to ensure full equilibration.
-
-
Inject Standard:
-
Inject a standard solution of this compound.
-
Record the chromatogram and measure the peak tailing factor and retention time.
-
-
Test Lower pH:
-
Switch to the pH 4.5 mobile phase and re-equilibrate the system thoroughly.
-
Inject the standard again and record the results.
-
-
Test Optimal pH:
-
Switch to the pH 3.0 mobile phase and re-equilibrate.
-
Inject the standard and record the results.
-
-
Analyze Data:
-
Compare the peak shapes (tailing factor), retention times, and resolution from the three runs. The lowest pH should yield the most symmetrical peak.
-
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is causing poor peak shape, a systematic flushing procedure can help restore performance.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with Mobile Phase: Flush the column with your mobile phase (premixed, without buffer salts) to remove any precipitated buffer.
-
Water Wash: Flush the column with 20-30 column volumes of HPLC-grade water.
-
Organic Wash (Reversed-Phase):
-
Flush with 20-30 column volumes of acetonitrile.
-
Flush with 20-30 column volumes of isopropanol.
-
Flush again with 20-30 column volumes of acetonitrile.
-
-
Re-equilibration:
-
Flush with your initial mobile phase composition (including buffered aqueous phase) at a low flow rate for at least 20 column volumes before reconnecting to the detector and running a test sample.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. mz-at.de [mz-at.de]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. uhplcs.com [uhplcs.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. mastelf.com [mastelf.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. pharmtech.com [pharmtech.com]
- 22. moravek.com [moravek.com]
- 23. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 24. Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent isotopic exchange of deuterated standards in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of deuterated standards, helping researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated standards?
A1: Isotopic exchange, also known as hydrogen-deuterium (H-D) back-exchange, is an undesirable process where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms (protons) from the surrounding environment, such as the solvent or sample matrix.[1][2][3] This phenomenon can compromise the integrity of the standard, leading to a decrease in its mass and potentially causing inaccurate quantification in sensitive analytical methods like mass spectrometry.[1][3]
Q2: What are the primary factors that influence the rate of isotopic exchange?
A2: The rate of H-D exchange is influenced by several key factors:
-
pH: Both acidic and basic conditions can catalyze the exchange.[1][4] The minimum exchange rate for many compounds, particularly on backbone amides of proteins, is typically observed around pH 2.5.[2][5]
-
Temperature: Higher temperatures significantly increase the rate of exchange.[1][2][6] Therefore, it is recommended to work at low temperatures, ideally around 0°C, especially during analysis.[6][7]
-
Solvent: Protic solvents, such as water and methanol, can readily exchange protons with the deuterated standard.[6] Using aprotic solvents or D₂O-based buffers can minimize this exchange.[6]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][8][9][10] It is crucial to select standards where the deuterium labels are in stable, non-exchangeable positions.[1][8]
Q3: What are the best practices for storing deuterated standards to prevent isotopic exchange?
A3: Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[11] Key recommendations include:
-
Temperature: For short-term storage, refrigeration at 2-8°C is often sufficient.[12] For long-term storage, freezing at -20°C or -80°C is recommended.[1][6][12] Always refer to the manufacturer's certificate of analysis for specific instructions.[1][11]
-
Protection from Light: Many organic compounds are sensitive to light. Storing standards in amber vials or in the dark can prevent photodegradation.[1][11]
-
Inert Atmosphere: To prevent contamination from atmospheric moisture, which can lead to H-D exchange, it is best to handle and store deuterated compounds under a dry, inert atmosphere like nitrogen or argon.[1][11][12]
-
Container Selection: Use tightly sealed containers. Single-use ampoules are ideal for minimizing exposure to the atmosphere and preventing contamination.[11][12]
Q4: How can I prevent isotopic exchange during sample preparation and analysis?
A4: To minimize isotopic exchange during your experimental workflow, consider the following strategies:
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane).[6] If an aqueous solution is necessary, use a D₂O-based buffer or adjust the pH to a range where the exchange is minimized (typically acidic, around pH 2.5-3.0).[2][6]
-
Temperature Control: Maintain low temperatures (0°C or even subzero) throughout sample handling, from quenching to LC-MS analysis.[2]
-
Minimize Exposure Time: The longer the sample is in a protic environment, the greater the extent of back-exchange.[2] Therefore, it is crucial to conduct experiments, especially chromatographic separations, as rapidly as possible.[7][13]
-
Lyophilization: For some applications, rapidly freezing the sample in liquid nitrogen and then lyophilizing it can be an effective way to remove protic solvents before analysis.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving deuterated standards.
Issue 1: Inconsistent or Lower-Than-Expected Signal from the Deuterated Internal Standard
This could be a sign of isotopic exchange. Follow this workflow to troubleshoot the issue:
Issue 2: Appearance of a Signal at the Mass of the Unlabeled Analyte in a Blank Sample Spiked Only with the Internal Standard
This is a direct indication of in-situ back-exchange.
| Possible Cause | Solution |
| Inappropriate solvent or matrix pH | 1. Measure the pH of your solvent and sample matrix.[1] 2. Adjust the pH to be as close to neutral as possible, or to the known pH of minimum exchange for your compound (often ~2.5), if compatible with your analytical method.[1][2] 3. Perform stability studies in different solvents to find a more suitable one.[1] |
| Elevated temperatures during sample handling and analysis | 1. Maintain low temperatures (ideally 0°C or even subzero) throughout the entire workflow.[2] 2. Use a cooled autosampler and column compartment for LC-MS analysis.[13] |
| Prolonged exposure to protic solvents | 1. Minimize the time from sample preparation to analysis.[2] 2. Develop a rapid chromatographic method to reduce the analysis time.[7][13] |
| Labile deuterium label position | 1. Review the structure of your deuterated standard to ensure the labels are not on exchangeable positions like -OH or -NH groups.[1][8] 2. If the label is labile, select an alternative standard with deuterium on a stable position or consider using a ¹³C or ¹⁵N labeled standard.[6][8] |
Experimental Protocols
Protocol 1: Evaluating the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[3]
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.[3]
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into the blank biological matrix (e.g., plasma, urine) and immediately process it according to your standard sample preparation protocol.[3]
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under the conditions of your typical sample preparation and storage (e.g., 4 hours at room temperature).[9]
-
Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.[3]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[3]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[3]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.[3]
-
Monitor for any increase in the signal of the non-deuterated analyte in the incubated samples compared to the T=0 samples. A significant increase indicates H-D back-exchange.[9]
-
Data Presentation: Hypothetical Stability Experiment Results
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| T=0 (Matrix) | 0 | 25 | 7.4 | 0 | No |
| Incubated (Matrix) | 4 | 25 | 7.4 | 18 | Yes |
| Incubated (Solvent) | 4 | 25 | 7.0 | 5 | Minimal |
| Incubated (Matrix, Acidified) | 4 | 25 | 3.0 | 3 | No |
| Incubated (Matrix, Cooled) | 4 | 4 | 7.4 | 6 | Minimal |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Ion Suppression with 5-Methyl-2'-deoxycytidine-d3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression effects during LC-MS/MS analysis of 5-Methyl-2'-deoxycytidine-d3. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3] When analyzing biological samples such as plasma, urine, or digested DNA, various endogenous components like salts, phospholipids (B1166683), and metabolites can cause ion suppression.[1][4] For this compound, which is often used as an internal standard for the quantification of 5-Methyl-2'-deoxycytidine, accurate signal measurement is critical for reliable quantification of the endogenous analyte.
Q2: My this compound signal is low and inconsistent across different samples. Could this be due to ion suppression?
A2: Yes, low and variable signal intensity for this compound, especially when analyzing complex biological matrices, is a strong indicator of ion suppression.[5] The composition of the matrix can vary significantly between different samples, leading to different degrees of ion suppression and, consequently, inconsistent analytical results.[4] It is crucial to investigate and mitigate these matrix effects to ensure data quality.
Q3: How can I confirm that ion suppression is affecting my this compound signal?
A3: A common and effective method to assess ion suppression is the post-column infusion experiment.[1][6] This involves infusing a solution of this compound at a constant rate into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering compounds indicates the presence of ion suppression. Another approach is to compare the signal of this compound in a clean solvent (neat solution) versus the signal in a sample matrix extract. A significantly lower signal in the matrix extract confirms the presence of ion suppression.[7]
Q4: What are the primary causes of ion suppression in LC-MS/MS analysis?
A4: Ion suppression is primarily caused by co-eluting matrix components that compete with the analyte for ionization in the mass spectrometer's ion source.[2][3] These interfering substances can include salts, detergents, endogenous compounds from the biological matrix, and mobile phase additives.[1][4] The mechanism of suppression can involve competition for charge, changes in droplet surface tension and evaporation efficiency, or co-precipitation of the analyte with non-volatile matrix components.[3]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
If you suspect ion suppression is affecting your this compound signal, follow these steps to diagnose and quantify the effect.
Step 1: Perform a Matrix Effect Evaluation
-
Objective: To quantify the extent of signal suppression or enhancement caused by the sample matrix.
-
Methodology:
-
Prepare a standard solution of this compound in a clean solvent (e.g., methanol (B129727) or mobile phase). This is your 'Neat' sample.
-
Prepare a blank matrix sample (e.g., plasma, urine digest) without the analyte.
-
Spike the blank matrix extract with the same concentration of this compound as the 'Neat' sample. This is your 'Post-Spike' sample.
-
Analyze both samples by LC-MS/MS and compare the peak areas.
-
-
Data Interpretation: The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Post-Spike / Peak Area in Neat) * 100 A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
| Sample Type | Analyte Concentration (ng/mL) | Peak Area (Neat) | Peak Area (Post-Spike) | Matrix Effect (%) |
| Plasma | 50 | 1,200,000 | 780,000 | 65.0 |
| Urine | 50 | 1,200,000 | 950,000 | 79.2 |
| DNA Digest | 50 | 1,200,000 | 600,000 | 50.0 |
Step 2: Conduct a Post-Column Infusion Experiment
-
Objective: To identify the regions in the chromatogram where ion suppression occurs.
-
Methodology:
-
Set up a constant infusion of a this compound solution into the LC flow path after the analytical column and before the mass spectrometer.
-
Inject a blank matrix extract onto the LC system.
-
Monitor the signal of this compound.
-
-
Data Interpretation: A stable baseline will be observed from the infused solution. Any dips in this baseline correspond to the elution of matrix components that are causing ion suppression. If the retention time of your analyte falls within one of these suppression zones, your method is likely affected.
Caption: Workflow for a post-column infusion experiment.
Guide 2: Strategies to Mitigate Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact.
1. Optimize Sample Preparation
-
Objective: To remove interfering matrix components before analysis.
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): More selective than protein precipitation or liquid-liquid extraction, SPE can effectively remove salts and phospholipids that are common causes of ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving behind interfering substances.
-
Protein Precipitation (PPT): While simple, it is the least effective at removing a broad range of matrix components and often leads to more significant ion suppression compared to SPE or LLE.[8]
-
| Sample Preparation Method | Relative Ion Suppression | Recovery | Complexity |
| Protein Precipitation (PPT) | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Medium-High | Medium |
| Solid-Phase Extraction (SPE) | Low | High | High |
2. Modify Chromatographic Conditions
-
Objective: To achieve chromatographic separation between this compound and the interfering matrix components.
-
Recommendations:
-
Change the analytical column: Using a column with a different stationary phase (e.g., HILIC, porous graphitic carbon) can alter the elution profile of both the analyte and interferences.[7][9]
-
Adjust the mobile phase gradient: A shallower gradient can improve the resolution between peaks.
-
Modify mobile phase additives: Using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is generally preferred over non-volatile salts.[10]
-
Implement a divert valve: Diverting the flow to waste during the elution of highly interfering components (e.g., at the beginning of the run) can prevent them from entering the mass spectrometer.[7]
-
Caption: Logical workflow for troubleshooting ion suppression.
3. Utilize an Appropriate Internal Standard
-
Objective: To compensate for signal variability caused by ion suppression.
-
Best Practice: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of endogenous 5-Methyl-2'-deoxycytidine, is the most effective way to correct for matrix effects.[11][12] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate ratio of analyte to internal standard to be measured. Ensure that the concentration of the SIL-IS is appropriate and that it does not introduce its own interference.
By systematically applying these diagnostic and mitigation strategies, researchers can effectively troubleshoot and overcome ion suppression effects, leading to more reliable and accurate quantification of 5-Methyl-2'-deoxycytidine and its deuterated internal standard.
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous quantitative determination of 5-aza-2'-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing LC Gradient for Separation of Methylated Nucleosides
Welcome to the technical support center for optimizing the separation of methylated nucleosides using liquid chromatography (LC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatography mode for separating methylated nucleosides?
A1: Both Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are used for the analysis of nucleosides.[1][2] However, due to the polar nature of methylated nucleosides, HILIC is often preferred as it is specifically designed to retain and separate polar analytes.[1][2][3][4] RP-LC can also be effective, sometimes with the use of ion-pairing agents to improve retention of these hydrophilic compounds.[5][6]
Q2: Why am I seeing poor peak shapes (tailing or fronting) for my methylated nucleoside standards?
A2: Poor peak shape can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing. This is particularly relevant when using silica-based columns where residual silanol (B1196071) groups can interact with the analytes.[7]
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[7] Try reducing the injection volume or the concentration of your standards.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the nucleosides, which in turn influences their interaction with the stationary phase. For nucleotide separation, a pH range of 6.0 to 8.0 is common.[5]
-
Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content in reversed-phase) than the initial mobile phase, it can cause peak distortion.[7]
Q3: My retention times are shifting between injections. What could be the cause?
A3: Retention time instability is a common issue in LC analysis.[8] Potential causes include:
-
Inadequate Column Equilibration: The column must be fully equilibrated to the initial mobile phase conditions before each injection.[9] Insufficient equilibration time can lead to inconsistent retention. A general rule of thumb is to allow at least 10-20 minutes for equilibration.[9]
-
Mobile Phase Composition Changes: Ensure your mobile phases are prepared fresh and accurately. Evaporation of the organic solvent can alter the mobile phase composition and affect retention times. It is also recommended to replace buffers every 24-48 hours to prevent microbial growth.[7]
-
Temperature Fluctuations: Column temperature can impact retention. Using a column oven to maintain a constant temperature is crucial for reproducible results.[7]
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and lead to shifting retention times.[8] Regular column flushing is recommended.[7]
Q4: How can I improve the resolution between critical pairs of methylated nucleosides, such as 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC)?
A4: To enhance the separation of closely eluting compounds:
-
Optimize the Gradient Slope: A shallower gradient (a slower increase in the percentage of the strong solvent) will provide more time for the analytes to interact with the stationary phase, often leading to better resolution.[5][10]
-
Adjust Mobile Phase Composition: Small changes to the mobile phase, such as the type of organic solvent (acetonitrile vs. methanol) or the concentration of additives like formic acid, can alter selectivity.[11]
-
Change the Stationary Phase: Different column chemistries will offer different selectivities. If you are using a C18 column, you might consider a phenyl-hexyl or a polar-embedded phase for reversed-phase, or switch to a HILIC column.[3]
-
Use Method Development Software: Tools like DryLab can simulate separations under different conditions to help you find the optimal gradient profile more efficiently.[10][12]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peaks Detected
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Ensure proper sample handling and storage. For RNA modifications, be aware of potential chemical instabilities.[13] |
| Ion Suppression | The sample matrix can interfere with the ionization of your analytes in the mass spectrometer.[14] Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[15] |
| Incorrect MS Settings | Verify that the mass spectrometer is set to the correct ionization mode (positive or negative) and that the multiple reaction monitoring (MRM) transitions for your specific nucleosides are correct.[16] |
| System Contamination | Contaminants in the LC system can lead to high background noise and suppress the signal of your analytes.[8] Flush the system with a strong solvent. |
Issue 2: High Backpressure
| Potential Cause | Troubleshooting Step |
| Column Frit Blockage | Particulates from the sample or pump seals can clog the column inlet frit.[7] Try back-flushing the column (if the manufacturer allows) or replace the frit. |
| System Blockage | A blockage can occur in the tubing, injector, or guard column.[7] Systematically disconnect components to isolate the source of the high pressure. |
| Buffer Precipitation | If using buffers, ensure they are soluble in the mobile phase mixture. Drastic changes in organic solvent concentration can cause buffers to precipitate.[16] |
| Microbial Growth | Microbial growth in the mobile phase can lead to blockages.[7] Always use fresh mobile phase and filter it before use. |
Experimental Protocols
Protocol 1: General Reversed-Phase LC Method for Methylated Deoxyribonucleosides
This protocol provides a starting point for the separation of 5-mdC, 5-hmdC, 5-fodC, and 5-cadC.
-
Column: ACQUITY UPLC HSS T3 column (150 × 2.1 mm i.d., 1.8 µm) or similar C18 column.[11]
-
Mobile Phase B: 60% acetonitrile (B52724) with 0.1% formic acid.[11]
-
Flow Rate: 0.2 mL/min.[11]
-
Column Temperature: 40 °C.[11]
-
Injection Volume: 10 µL.[17]
-
Gradient:
-
0 - 2.5 min: 4.8% B
-
2.5 - 20 min: 4.8% to 30% B
-
20 - 28 min: 30% to 50% B
-
28 - 30 min: 50% to 100% B
-
30 - 34 min: 100% B (Column Wash)
-
34 - 34.1 min: 100% to 0% B (Return to Initial)
-
Re-equilibration at initial conditions for a sufficient time before the next injection.[11]
-
Protocol 2: HILIC Method for Nucleoside Separation
This protocol is a general guide for separating polar nucleosides.
-
Column: Zwitterionic or mixed-mode HILIC column (e.g., Atlantis Premier BEH Z-HILIC, SeQuant ZIC-cHILIC).[3][4]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 5 mM ammonium (B1175870) acetate (B1210297) in water.[4]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 2 µL.[1]
-
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 90-95% A) and decreases the organic content over time to elute the polar analytes. The exact gradient will need to be optimized for the specific analytes and column used.
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of methylated nucleosides.
Caption: Logical troubleshooting flow for common chromatographic issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. diduco.com [diduco.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. ionsource.com [ionsource.com]
- 10. mastelf.com [mastelf.com]
- 11. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. protocols.io [protocols.io]
Technical Support Center: LC-MS/MS for Epigenetic Analysis
Welcome to the technical support center for LC-MS/MS applications in epigenetics. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in maintaining system performance and obtaining high-quality data for epigenetic analysis.
Section 1: General Maintenance & FAQs
This section covers routine maintenance procedures and answers common questions related to the upkeep of your LC-MS/MS system for robust epigenetic analysis.
Frequently Asked Questions (FAQs)
Q1: How often should I perform routine maintenance on my LC-MS/MS system?
A1: Regular maintenance is crucial for optimal performance. A preventative maintenance schedule should be established and followed. Key activities include weekly cleaning of the ion source and monthly inspection of the vacuum system.[1][2] It's also recommended to keep a detailed logbook of all maintenance, operational changes, and any issues encountered to help identify recurring problems.[2]
Q2: What are the best practices for solvent and mobile phase preparation for epigenetic analysis?
A2: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and contamination.[1][3] Mobile phases, especially those with buffers, should be prepared fresh daily to prevent degradation and microbial growth.[4][5] Ensure all mobile phases are properly degassed to prevent air bubbles from entering the system, which can cause pressure fluctuations and unstable spray.[3][6]
Q3: Why is a system suitability test (SST) important before running my epigenetic samples?
A3: A system suitability test (SST) is essential to verify that your LC-MS/MS system is performing correctly before committing precious samples.[1][7] Injecting a standard mixture of known compounds (e.g., synthetic peptides or nucleoside standards) allows you to check for critical parameters like retention time stability, peak shape, and signal intensity.[1][7][8] This ensures that the data you generate will be reliable and reproducible.[1]
Preventative Maintenance Schedule
| Frequency | Component | Maintenance Task | Purpose |
| Daily/Before Each Run | LC System | Purge pump lines. | To remove air bubbles and ensure stable solvent delivery.[3] |
| MS System | Check vacuum pressure and gas supplies. | To ensure stable operating conditions for the mass spectrometer.[1][6] | |
| Entire System | Run System Suitability Test (SST). | To verify system performance (retention time, peak shape, intensity).[1] | |
| Weekly | MS Ion Source | Clean the ion source (e.g., spray shield, capillary). | To remove sample residue and contaminants, preventing signal loss.[1][9] |
| LC System | Replace mobile phase solvents and flush lines. | To prevent contamination and microbial growth.[4][5] | |
| Monthly | MS Ion Optics | Clean ion optics and lenses (as per manufacturer's guide). | To maintain ion transmission efficiency and signal strength.[1] |
| Vacuum System | Inspect vacuum pump oil (if applicable) and check for leaks. | To maintain optimal vacuum levels for system stability.[1] | |
| As Needed | LC Column | Replace guard column or flush analytical column. | To resolve high backpressure or poor peak shape.[10] |
| Autosampler | Clean sample needle and injection port. | To prevent sample carryover.[11] |
Section 2: Troubleshooting Common LC-MS/MS Issues
This section provides a question-and-answer guide to diagnosing and resolving specific problems you may encounter during your experiments.
Signal Intensity and Sensitivity Issues
Q4: I am experiencing a sudden or gradual loss of signal intensity. What are the likely causes?
A4: A loss of signal intensity is a common issue that can stem from the LC, the ion source, or the mass spectrometer itself. A contaminated ion source is a primary cause of declining signal.[9] Other potential causes include inefficient ionization, ion suppression from the sample matrix, or dirty ion optics.[1][9]
To troubleshoot, a systematic approach is recommended. Start by injecting a trusted standard to determine if the issue is sample-specific or system-wide.[9] You can then isolate the MS by directly infusing a standard, bypassing the LC, to see if a stable signal is achieved.[9]
Chromatographic & Peak Shape Problems
Q5: My peaks are tailing or fronting. How can I improve the peak shape?
A5: Poor peak shape compromises quantification and resolution.[10]
-
Peak Tailing is often caused by unwanted secondary interactions between analytes and the column's stationary phase, particularly with basic compounds.[10][12] Other causes include extra-column volume (e.g., excessively long tubing) and column contamination.[10] To fix this, consider lowering the mobile phase pH, using a column with high-purity silica, or flushing the column with a strong solvent.[10]
-
Peak Fronting can be a sign of column overload or a physical problem with the column, such as a void at the inlet.[12] It can also occur if the sample is dissolved in a solvent significantly stronger than the mobile phase.[10] Ensure your sample solvent is compatible with the initial mobile phase conditions.[10]
Q6: I'm observing split or doubled peaks for all my analytes. What does this indicate?
A6: When every peak in the chromatogram shows a similar distortion like splitting or doubling, it typically points to a physical problem at the head of the column.[12] This is often caused by a partially blocked inlet frit or a void/channel in the column packing.[12][13] The first step is to try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column will likely need to be replaced.[12]
Carryover and Contamination Issues
Q7: I am seeing "ghost peaks" in my blank injections. What is the source and how can I eliminate them?
A7: Ghost peaks are peaks that appear in blank runs and are not attributable to the injected sample.[4] They can originate from several sources:
-
Injector Carryover: Residual sample from a previous injection remains in the autosampler needle, loop, or valve.[4][11] Improving the needle wash method by using a stronger solvent or increasing the wash volume can help.[4]
-
Late Elution: A strongly retained compound from a previous injection elutes during the current run.[4] This can be resolved by extending the gradient run time or adding a high-organic flush at the end of each run.
-
System Contamination: Impurities can build up in the mobile phase, solvents, or within the LC system itself.[4][14] Using high-purity solvents and fresh buffers is crucial.[4] A systematic check can be performed by running a blank gradient with the column removed to isolate the source of contamination.[14][15]
Section 3: Experimental Protocols for Epigenetic Analysis
This section provides detailed methodologies for key experiments in epigenetics using LC-MS/MS.
Protocol: Global DNA Methylation (5-mC) Quantification
LC-MS/MS is considered the gold standard for absolute quantification of global DNA methylation due to its accuracy and sensitivity.[16][17] This protocol outlines the key steps.
1. DNA Extraction & Hydrolysis:
-
Extract genomic DNA from cells or tissues using a standard extraction kit. Ensure high purity.
-
Enzymatically hydrolyze 100-500 ng of DNA into individual nucleosides using an enzyme cocktail (e.g., DNA Degradase Plus).[18] This step breaks the DNA down into 2'-deoxyguanosine (B1662781) (dG), 2'-deoxycytidine (B1670253) (dC), and 5-methyl-2'-deoxycytidine (B118692) (5-mC).
2. LC Separation:
-
Column: Use a C18 reversed-phase column suitable for nucleoside analysis (e.g., Agilent PoroShell 120 EC-C18).[18]
-
Mobile Phase A: Water with 0.1% Acetic Acid or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid or Formic Acid.
-
Gradient: An isocratic or shallow gradient elution is typically used. For example, an isocratic flow with 90% Mobile Phase A and 10% Mobile Phase B.[18]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set up transitions to monitor the parent and product ions for each nucleoside.
-
5-mC: e.g., m/z 242.1 → 126.1
-
dC: e.g., m/z 228.1 → 112.1
-
dG: e.g., m/z 268.1 → 152.1
-
-
Quantification: Create a calibration curve using standards of known concentrations.[18] The percentage of global DNA methylation is calculated as: % 5-mC = [Area(5-mC) / (Area(5-mC) + Area(dC))] * 100
Protocol: Histone Post-Translational Modification (PTM) Analysis
Histone PTMs are key to gene regulation.[19] A "bottom-up" proteomics approach is commonly used for their analysis.[20]
1. Histone Extraction and Digestion:
-
Isolate nuclei from cell pellets or tissues.
-
Extract core histones (H2A, H2B, H3, H4) using acid extraction or high-salt methods.[21]
-
(Optional) Purify individual histones using preparative reversed-phase HPLC.[21]
-
Digest the histones into peptides using an enzyme like trypsin. Chemical derivatization (e.g., propionylation) of lysine (B10760008) residues may be required before digestion to ensure proper cleavage.
2. LC Separation:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A long, shallow gradient is required to separate the complex mixture of peptide isoforms (e.g., 60-90 minutes).[19] A typical gradient might run from 2-5% B to 35-40% B.[19]
-
Flow Rate: 0.2 - 0.4 mL/min.
3. MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).
-
DDA: The instrument performs a full scan to detect peptide precursor ions, then selects the most intense ions for fragmentation (MS/MS) to identify the peptide sequence and modification site.[22]
-
High Resolution: High-resolution mass spectrometry is critical to distinguish between nearly isobaric modifications, such as acetylation (42.010 Da) and trimethylation (42.047 Da).[20]
-
Data Analysis: Use specialized software to search the MS/MS spectra against a histone sequence database to identify PTMs and perform relative quantification.
References
- 1. zefsci.com [zefsci.com]
- 2. labtechsupport.com [labtechsupport.com]
- 3. youtube.com [youtube.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. An LC/MS Peptide Standard for Rapid System Suitability Assessment and Retention Time Translation Across LC/MS Platforms [sigmaaldrich.com]
- 8. Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
- 15. agilent.com [agilent.com]
- 16. longdom.org [longdom.org]
- 17. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 18. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 19. Histone Modification Screening using Liquid Chromatography, Trapped Ion Mobility Spectrometry, and Time-Of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Histone Modification Screening using Liquid Chromatography, Trapped Ion Mobility Spectrometry, and Time-Of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Chromatographic Shifts with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding chromatographic shifts observed when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a slightly different retention time than the non-deuterated analyte?
This phenomenon is known as the "chromatographic isotope effect" and is an expected behavior.[1][2] It arises from the minor differences in physicochemical properties between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and altered van der Waals interactions.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier because they can be slightly less retentive on the non-polar stationary phase.[1][2]
Q2: What are the common causes of unexpected or significant retention time shifts for both the analyte and the internal standard?
Significant shifts in retention time can be attributed to several factors related to the HPLC/LC-MS system and methodology:
-
Mobile Phase Composition: Minor errors in preparation, changes in solvent proportions (e.g., due to evaporation of a more volatile component), or shifts in pH can significantly alter retention times.[3][4][5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention times.[1]
-
Temperature Fluctuations: Inadequate temperature control of the column can cause shifts in retention, as temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[1][3][4] A general rule of thumb is that a 1°C change in temperature can result in a ~2% change in retention time.[4]
-
Flow Rate Instability: Inconsistent flow rates due to pump issues (e.g., worn seals, leaks, air bubbles) can lead to fluctuating retention times.[3][6]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can cause retention times to drift.[1]
Q3: How can matrix effects influence chromatographic retention times?
Matrix effects, which are caused by components of the sample matrix co-eluting with the analyte, can interfere with the ionization process in the mass spectrometer and, in some cases, affect chromatographic behavior.[7][8][9] Co-eluting matrix components can alter the local pH in the mobile phase within the column as the analyte interacts with the stationary phase, potentially leading to shifts in retention time.[7] In some instances, strong matrix effects can even result in distorted peak shapes or the appearance of multiple peaks for a single compound.[7]
Q4: What is an acceptable retention time variation when using an internal standard?
While there are no universally mandated criteria from regulatory bodies like the FDA for retention time variation in bioanalytical methods, a common practice is to use relative retention time (RRT) to account for minor system fluctuations.[10][11] The RRT is the ratio of the retention time of the analyte to that of the internal standard. For LC methods, a tolerance of ±2.5% for the relative retention time is often considered acceptable.[10][12] For absolute retention times, run-to-run variations are generally expected to be in the second decimal place (e.g., ±0.02–0.05 minutes) for well-behaved methods on modern instrumentation.[4]
Troubleshooting Guides
Issue: The retention time of both the analyte and the deuterated internal standard is consistently shifting earlier or later across a run.
This often points to a systemic issue. Follow these steps to diagnose and resolve the problem:
-
Check the Mobile Phase:
-
Verify Flow Rate:
-
Action: Check the pump for pressure fluctuations and perform a flow rate accuracy test (e.g., by collecting and measuring the eluent over a set time).
-
Purpose: To ensure the pump is delivering the mobile phase at the specified rate. Leaks or faulty check valves can cause a decrease in flow rate and a corresponding increase in retention times.[6]
-
-
Ensure Proper Column Temperature:
-
Assess Column Health:
-
Action: If the above steps do not resolve the issue, consider washing the column according to the manufacturer's instructions or replacing it with a new one.
-
Purpose: A contaminated or degraded column can lead to retention time shifts.[1]
-
Issue: The relative retention time between the analyte and the deuterated internal standard is changing.
This indicates that the two compounds are being affected differently by the chromatographic conditions, which can compromise the accuracy of quantification.
-
Optimize Chromatographic Conditions:
-
Evaluate for Differential Matrix Effects:
-
Action: Prepare and analyze matrix-matched calibration standards and quality control samples. Compare the peak shapes and responses to those in neat solutions.
-
Purpose: To determine if components in the sample matrix are affecting the analyte and internal standard differently. If the peaks are significantly separated, they may experience different levels of ion suppression or enhancement.[2][13]
-
-
Ensure Proper Peak Integration:
-
Action: Carefully review the peak integration parameters to ensure that the software is accurately detecting the start and end of both peaks.
-
Purpose: Inconsistent integration can lead to apparent shifts in relative retention time and inaccurate quantification.[1]
-
Quantitative Data Summary
| Parameter | Typical Observation/Value | Potential Implication of Deviation |
| Analyte vs. Deuterated IS Retention Time Difference | Deuterated standard often elutes slightly earlier (0.02 - 0.2 min) | A large or inconsistent difference may indicate suboptimal chromatography or differential matrix effects. |
| Acceptable Relative Retention Time (RRT) Variation | ± 2.5% for LC methods[10][12] | Exceeding this may indicate a lack of method robustness. |
| Typical Run-to-Run Absolute RT Variation | ± 0.02 - 0.05 min[4] | Larger variations suggest potential issues with the LC system (pump, temperature). |
| Impact of Temperature on Retention | ~2% change per 1°C[4] | Significant shifts may be due to poor temperature control. |
Experimental Protocols
Protocol: Sample Preparation using a Deuterated Internal Standard (Protein Precipitation)
This protocol outlines a general procedure for the analysis of a small molecule drug in human plasma.
-
Sample Thawing and Vortexing: Thaw plasma samples, calibration standards, and quality controls at room temperature. Vortex each tube for 5-10 seconds.
-
Aliquoting: Aliquot 100 µL of each sample, standard, and QC into separate microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to each tube.[14]
-
Vortexing: Vortex all tubes for 5-10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.[14]
-
Vortexing: Vortex all tubes for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase conditions.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol: Data Analysis for Quantification
-
Peak Integration: Integrate the peak areas for the analyte and the deuterated internal standard for all samples, standards, and QCs.[15]
-
Calculate Response Ratio: For each injection, calculate the peak area ratio of the analyte to the internal standard.[15]
-
Construct Calibration Curve: Plot the peak area ratio versus the known concentration of the calibration standards.
-
Regression Analysis: Perform a linear regression (often with 1/x or 1/x² weighting) to generate a calibration curve.
-
Determine Unknown Concentrations: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.[15]
Visualization
Caption: Troubleshooting workflow for chromatographic shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Why is my LC Retention Time Shifting? [restek.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: General Troubleshooting for Liquid Chromatography-Mass Spectrometry (LC-MS)
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape in LC-MS?
The most common deviations from the ideal Gaussian peak shape are peak tailing, peak fronting, and split peaks. These issues can negatively impact resolution, integration, and overall data quality.
Q2: Why is maintaining a good peak shape important?
A symmetrical, sharp peak is crucial for accurate quantification and resolution of analytes. Poor peak shape can lead to inaccurate peak integration, reduced sensitivity, and difficulty in separating co-eluting compounds.
Q3: Can the sample solvent affect my peak shape?
Yes, the composition of the sample solvent relative to the mobile phase is a critical factor.[1] Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including fronting and splitting.[1][2][3] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[1][4]
Q4: How does column temperature influence peak shape?
Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[1] Inconsistent temperature can lead to retention time shifts and poor peak shape.[1] A temperature gradient between the mobile phase entering the column and the column itself can cause peak broadening.[1]
Q5: Can issues with my LC system hardware cause poor peak shape?
Absolutely. Problems such as improper connections, excessive tubing length (extra-column volume), or a scratched injector valve rotor can all contribute to peak broadening and tailing.[1][5]
Troubleshooting Guides
Issue: Abnormal Peak Shapes
A logical troubleshooting workflow for abnormal peak shapes is outlined below.
Caption: Troubleshooting workflow for abnormal peak shapes.
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
| Common Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to protonate silanols or use a buffered mobile phase.[1] Use a column with high-purity silica (B1680970) or a different stationary phase.[1] |
| Column Contamination/Degradation | Flush the column with a strong solvent.[1] Replace the column if flushing does not resolve the issue.[1] Use a guard column to protect the analytical column.[4] |
| Extra-Column Volume | Minimize tubing length and use tubing with a small internal diameter.[1] Ensure all fittings are properly made and have no dead volume.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[6] |
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
| Common Cause | Recommended Solution |
| Sample Overload | Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample.[3][4] |
| Sample Solvent Mismatch | Prepare the sample in the initial mobile phase.[1] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1][7] |
| Column Degradation (Void) | Reverse flush the column (if permitted by the manufacturer).[1] Replace the column.[1][8] |
| Poor Sample Solubility | Ensure the analyte is fully dissolved in the sample solvent.[2] |
Split peaks appear as two or more peaks for a single analyte.
| Common Cause | Recommended Solution |
| Partially Blocked Inlet Frit | Reverse flush the column (check manufacturer's instructions).[1] Replace the column.[1] Filter all samples and mobile phases to prevent future blockage.[1][4] |
| Column Void/Channeling | Replace the column.[1][8] |
| Strong Sample Solvent | Dissolve the sample in the initial mobile phase.[1][2] |
| Co-elution | Modify the chromatographic method (e.g., change the gradient, mobile phase, or column) to improve resolution.[2][9] |
| Improper Connections | Check all fittings between the injector and the detector to ensure they are secure and there is no dead volume.[10] |
Issue: Low Sensitivity / No Peaks
This section addresses common causes of low signal intensity or a complete absence of expected peaks.
Caption: Troubleshooting workflow for low sensitivity or no peaks.
| Common Cause | Recommended Solution |
| No/Low Mobile Phase Flow | Check mobile phase levels and lines for blockages or air bubbles.[11] Ensure the pump is functioning correctly and the purge valve is closed.[11] |
| Incorrect MS Settings | Verify that the correct MS method is loaded with appropriate parameters (mass range, polarity, etc.).[11] |
| Ion Source Contamination | Clean the ion source, including the capillary and cone. |
| Sample Degradation | Prepare a fresh sample and standards. |
| Ion Suppression | Modify the chromatographic separation to elute the analyte away from interfering matrix components.[11] Improve sample preparation to remove matrix components.[4] |
| Leaks | Inspect all LC connections for leaks.[11] Check the MS vacuum levels.[11] |
| Column Issues | Loss of column performance can lead to broader peaks and lower sensitivity.[11] Consider replacing the column. |
| Mobile Phase Issues | Use high-purity, LC-MS grade solvents and additives.[4] Prepare fresh mobile phases daily, especially if using additives like formic acid.[7] |
Issue: Contamination and Carryover
Unexplained peaks or high background noise are often due to contamination or carryover.
Caption: Troubleshooting workflow for contamination and carryover.
| Common Cause | Recommended Solution |
| Sample Carryover from Autosampler | Optimize the needle wash procedure with a stronger solvent.[12] Worn injector rotor seals can be a source of carryover and should be replaced.[13] |
| Column Carryover | Flush the column with a strong solvent.[1] In some cases, a dedicated column for high-concentration samples may be necessary. |
| MS Ion Source Contamination | Regularly clean the ion source components.[14][12] |
| Contaminated Mobile Phase or Solvents | Use fresh, high-purity solvents and additives.[4] Filter mobile phases before use.[4] |
| Contaminated Glassware | Use dedicated glassware for LC-MS mobile phase and sample preparation. |
Quantitative Data Summary
Table 1: Typical System Suitability Parameters
| Parameter | Typical Acceptance Criteria |
| Retention Time Precision (%RSD) | < 1-2% |
| Peak Area Precision (%RSD) | < 15% (for bioanalytical assays), < 2% (for pharmaceutical assays).[15][16] |
| Signal-to-Noise Ratio (S/N) | > 10 for limit of quantitation (LOQ) |
| Peak Tailing Factor (Tf) | 0.9 - 1.5.[14][17] May be acceptable up to 2.0 depending on the method.[14][17] |
Table 2: Typical Mass Accuracy Tolerances for Different Mass Spectrometers
| Mass Spectrometer Type | Typical Mass Accuracy |
| Quadrupole Time-of-Flight (QTOF) | < 5 ppm.[18] |
| Orbitrap | < 2-5 ppm.[12] |
| Triple Quadrupole (QqQ) | Typically provides nominal mass accuracy, but can be used for confirmation with specific methods. |
Experimental Protocols
Protocol 1: System Suitability Test (SST)
A system suitability test should be performed before analyzing samples to ensure the LC-MS system is performing adequately.[13]
-
Prepare a standard solution: A solution containing a known concentration of the analyte(s) of interest, and often an internal standard, should be prepared in a clean solvent.
-
Define acceptance criteria: Establish acceptable ranges for parameters such as retention time, peak area, peak shape (tailing factor), and signal-to-noise ratio based on method validation data.
-
Perform replicate injections: Inject the standard solution multiple times (e.g., 5-6 replicate injections).
-
Evaluate performance: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the key parameters. Compare these values to the pre-defined acceptance criteria.
-
Blank injections: Include blank injections in the sequence to check for carryover and contamination.[13]
Protocol 2: General Column Flushing Procedure
Regular column flushing can help remove contaminants and extend column life.
-
Disconnect the column from the detector: This prevents contamination of the detector.[15]
-
Reverse the column direction (for back-flushing, if recommended by the manufacturer): This can be more effective at removing particulates from the inlet frit.[15]
-
Flush with a series of solvents:
-
Equilibrate the column: Before reconnecting to the detector, flush the column with the initial mobile phase conditions until the pressure and baseline are stable.[6]
Protocol 3: MS Ion Source Cleaning
A dirty ion source is a common cause of sensitivity loss and high background noise. Always follow the manufacturer's specific instructions for your instrument.
-
Vent the instrument: Follow the manufacturer's procedure to safely bring the instrument to atmospheric pressure.
-
Remove the ion source: Carefully remove the ion source housing.
-
Disassemble ion source components: Disassemble the components that are exposed to the sample path, such as the capillary, cone, and lenses.
-
Clean the components:
-
Wipe surfaces with a lint-free cloth dampened with an appropriate solvent (e.g., 50:50 methanol/water).
-
For more stubborn contamination, sonicate the metal parts in a sequence of solvents such as 50:50 water/methanol, then methanol, then isopropanol.[12]
-
-
Dry and reassemble: Ensure all parts are completely dry before reassembling the ion source.
-
Pump down the instrument: Follow the manufacturer's procedure to return the instrument to high vacuum.
Protocol 4: Carryover vs. Contamination Test
This test helps to differentiate between sample carryover and system contamination.[12]
-
Inject a "Pre-Blank": Run a blank solvent injection before any sample. This should be free of the analyte of interest.[12][13]
-
Inject a high-concentration standard: Inject a sample containing a high concentration of the analyte.
-
Inject a series of "Post-Blanks": Immediately following the high-concentration standard, inject at least three consecutive blank solvent samples.[12]
-
Analyze the results:
-
Carryover: If the analyte peak is present in the first Post-Blank and its intensity decreases in subsequent blanks, the issue is carryover.[12][13]
-
Contamination: If the analyte peak is present at a similar level in all blanks (including the Pre-Blank), the issue is contamination of the mobile phase, solvent, or a system component.[12][13]
-
References
- 1. agilent.com [agilent.com]
- 2. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. support.waters.com [support.waters.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
- 12. rsc.org [rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Setting System Suitability - Chromatography Forum [chromforum.org]
- 16. shimadzu.com [shimadzu.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. acdlabs.com [acdlabs.com]
Validation & Comparative
A Head-to-Head Comparison: 5-Methyl-2'-deoxycytidine-d3 vs. 13C-Labeled Internal Standards for High-Fidelity Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 5-Methyl-2'-deoxycytidine (5-mdC), particularly in the context of epigenetic research, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective, data-driven comparison of deuterated (5-Methyl-2'-deoxycytidine-d3) and Carbon-13 (¹³C)-labeled internal standards for use in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.
In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are indispensable for correcting analytical variability. An ideal SIL-IS exhibits identical chemical and physical properties to the analyte, ensuring it co-behaves throughout sample preparation, chromatography, and ionization, differing only in mass. While both deuterated and ¹³C-labeled standards are widely used, their inherent isotopic properties can lead to significant performance differences.
Performance Comparison: The Physicochemical Divide
The primary distinction between deuterated and ¹³C-labeled standards lies in the "isotope effect". The substitution of hydrogen with deuterium (B1214612) results in a greater relative mass change than the substitution of carbon-12 with carbon-13. This can lead to altered physicochemical properties for the deuterated standard, impacting its chromatographic behavior. In contrast, ¹³C-labeled standards are considered the "gold standard" as they are chemically and physically more analogous to the native analyte.
Data Presentation: A Comparative Overview
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled 5-Methyl-2'-deoxycytidine | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte. | Typically co-elutes perfectly with the unlabeled analyte. | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons from the solvent, especially under certain pH or temperature conditions. | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow. |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, potentially compromising accurate quantification. | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching. | Demonstrates improved accuracy and precision, leading to more reliable and reproducible quantification.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more dependable quantitative data. |
| Cost & Availability | Generally less expensive and more readily available. | Typically more expensive due to a more complex synthesis process. | The synthetic routes for introducing deuterium are often more established and cost-effective. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of global DNA methylation (as 5-mdC) using LC-MS/MS, which can be adapted for use with either a d3 or ¹³C-labeled internal standard.
DNA Extraction and Hydrolysis
-
DNA Extraction: Extract genomic DNA from cells or tissues using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure accurate starting amounts for hydrolysis.
-
Enzymatic Hydrolysis:
-
To 1 µg of DNA, add the internal standard (either this compound or ¹³C-labeled 5-Methyl-2'-deoxycytidine).
-
Perform enzymatic hydrolysis to break down the DNA into individual nucleosides. A combination of DNase I, snake venom phosphodiesterase, and alkaline phosphatase is commonly used. Commercial kits like the DNA Degradase Plus™ from Zymo Research are also available.
-
Incubate the mixture according to the enzyme manufacturer's protocol (e.g., 37°C for 2-4 hours).
-
-
Protein Precipitation: After hydrolysis, precipitate proteins by adding a suitable solvent (e.g., cold acetonitrile), vortexing, and centrifuging at high speed.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant containing the nucleosides to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of nucleosides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A suitable gradient from low to high organic phase is used to elute the nucleosides.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-Methyl-2'-deoxycytidine: Monitor the transition from the protonated parent ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted transition.
-
¹³C-Labeled 5-Methyl-2'-deoxycytidine: Monitor the corresponding mass-shifted transition.
-
-
Mandatory Visualization
References
The Gold Standard in DNA Methylation Analysis: A Guide to the Accuracy and Precision of 5-Methyl-2'-deoxycytidine-d3
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic analysis, the precise quantification of DNA methylation is paramount. This guide provides an objective comparison of the use of 5-Methyl-2'-deoxycytidine-d3 (5mC-d3) as an internal standard in mass spectrometry-based methods, evaluating its performance against other quantification alternatives and presenting supporting experimental data.
Global DNA methylation, primarily the addition of a methyl group to the C5 position of cytosine to form 5-methylcytosine (B146107) (5mC), is a critical epigenetic modification influencing gene expression and cellular processes.[1][2][3][4] Aberrant methylation patterns are implicated in numerous diseases, including cancer, making the accurate measurement of 5mC levels essential for both basic research and clinical diagnostics.[1][2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the "gold standard" for the quantitative analysis of modified nucleosides due to its high accuracy, precision, and sensitivity.[1] The use of stable isotope-labeled internal standards is a cornerstone of this methodology, and 5mC-d3 is a widely utilized internal standard for 5mC quantification.
Performance of this compound in Quantification
The primary role of an internal standard in quantitative analysis is to correct for variations in sample preparation and instrument response. An ideal internal standard should behave chemically and physically similarly to the analyte of interest. As a deuterated analog of 5-Methyl-2'-deoxycytidine (B118692), 5mC-d3 co-elutes with the endogenous 5mC during chromatography and exhibits similar ionization efficiency in the mass spectrometer, making it an excellent internal standard.
A key study developed and validated a sensitive and reliable LC-MS/MS method for the simultaneous quantification of 5-aza-2'-deoxycytidine (decitabine) incorporation into genomic DNA and the resulting global DNA demethylation by measuring 5mC.[5] This study utilized 5mC-d3 as the internal standard for 5mC quantification.[5] The validation experiments demonstrated excellent accuracy and precision for the assay.[5]
Quantitative Performance Data
The following table summarizes the accuracy and precision data from a validated LC-MS/MS method using 5mC-d3 as an internal standard for the quantification of 5-methyl-2'-deoxycytidine (5mC).[5]
| Analyte | Quality Control Level | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| 5-methyl-2'-deoxycytidine (5mC) | LLOQ (5 ng/mL) | 98.1 | 1.8 | 1.8 |
| Low QC | 98.0 | 0.6 | 1.6 | |
| Medium QC | 102.2 | 3.2 | 2.1 | |
| High QC | 99.1 | 1.4 | 2.7 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
The overall accuracy of the assay for all analytes, including 5mC, ranged from 93.0% to 102.2%, with a precision (CV) of ≤ 6.3%.[5] These figures underscore the high degree of accuracy and reproducibility achievable with 5mC-d3 as an internal standard.
Comparison with Alternative Quantification Methods
While LC-MS/MS with a stable isotope-labeled internal standard like 5mC-d3 is considered the gold standard, other methods for global DNA methylation analysis exist. Each has its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with 5mC-d3 | Chromatographic separation followed by mass spectrometric detection, using a deuterated internal standard for accurate quantification. | High accuracy, precision, and sensitivity. Considered the "gold standard".[1] | Requires expensive instrumentation and technical expertise.[1] |
| HPLC-UV | Chromatographic separation with ultraviolet detection. | Relatively straightforward and provides accurate quantification. | Requires larger amounts of DNA (3-10 µg) compared to LC-MS/MS.[6] |
| ELISA-based Methods | Utilizes specific antibodies to detect 5mC in an enzyme-linked immunosorbent assay format. | High throughput, relatively inexpensive, and requires small amounts of DNA. | May have lower precision and can be influenced by antibody specificity and cross-reactivity. |
| Luminometric Methylation Assay (LUMA) | Based on the differential cleavage of DNA by methylation-sensitive and insensitive restriction enzymes, followed by pyrosequencing. | Suitable for high-throughput analysis. | Provides a surrogate measure of global methylation and may not correlate perfectly with direct quantification methods. |
| Bisulfite Sequencing | Treatment of DNA with bisulfite converts unmethylated cytosines to uracil, while 5mC remains unchanged. The methylation status is then determined by sequencing. | Provides single-base resolution of methylation patterns.[1] | Can be technically challenging, and PCR amplification can introduce bias.[6] |
| LC-MS/MS with Guanine (B1146940) Internal Standard | Uses guanine as a natural internal standard, leveraging the fixed molar ratio of guanine to cytosine in DNA. | Cost-effective as it avoids the use of expensive isotope-labeled standards.[7] | Relies on the assumption of a stable G:C ratio, which may not hold true in all biological contexts. |
Experimental Protocols
Key Experiment: Quantification of Genomic 5-methyl-2'-deoxycytidine by LC-MS/MS
The following is a detailed methodology for the quantification of global DNA methylation using an LC-MS/MS method with 5mC-d3 as an internal standard, based on established protocols.[5]
1. DNA Extraction and Digestion:
-
Genomic DNA is extracted from cells or tissues using a standard DNA isolation kit.
-
The purified DNA is quantified, and its purity is assessed.
-
An aliquot of genomic DNA is enzymatically digested to its constituent nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
2. Sample Preparation:
-
The digested DNA sample is spiked with a known concentration of the internal standard, this compound (5mC-d3).
-
Proteins are precipitated from the sample, typically by adding a solvent like acetonitrile (B52724), followed by centrifugation.
-
The supernatant containing the nucleosides is collected for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: The nucleosides are separated using a reverse-phase or porous graphite (B72142) column. An isocratic or gradient elution with a mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile with formic acid, is employed.[5]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 5mC and the 5mC-d3 internal standard.
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of 5mC to 5mC-d3 against a series of known concentrations of 5mC standards.[5]
-
The concentration of 5mC in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
The global DNA methylation level is typically expressed as the percentage of 5mC relative to the total amount of deoxycytidine.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for quantifying global DNA methylation using LC-MS/MS with 5mC-d3.
Caption: Experimental workflow for LC-MS/MS quantification of 5mC.
Caption: The role of 5mC-d3 in accurate quantification.
References
- 1. Comparison of Methods for Quantification of Global DNA Methylation | EpigenTek [epigentek.com]
- 2. Quantification of 5-methyl-2'-deoxycytidine in the DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 5. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-2'-deoxycytidine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Methyl-2'-deoxycytidine (B118692) (5-mdC), a key epigenetic marker, is crucial. This guide provides a comprehensive comparison of analytical methods for 5-mdC analysis, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using 5-Methyl-2'-deoxycytidine-d3 (5-mdC-d3) as an internal standard.
This document outlines the performance of this method against alternative analytical techniques and provides detailed experimental protocols to support its implementation in a research or drug development setting.
Method Performance Comparison
The use of a stable isotope-labeled internal standard like 5-mdC-d3 in LC-MS/MS analysis is considered a gold standard for the quantification of 5-mdC in biological matrices. This approach offers high sensitivity and specificity. However, other methods are available, each with its own advantages and limitations. The following tables summarize the key performance characteristics of various methods.
| Parameter | LC-MS/MS with 5-mdC-d3 | HPLC-UV | ELISA |
| Sensitivity (LOD/LOQ) | LOD: ~0.3 pg, LOQ: 40 pg/ml.[1][2] | Lower sensitivity compared to LC-MS/MS. | Down to 3 ng/ml.[3] |
| Linearity Range | 0.02-100 ng/ml.[2] | Dependent on detector and analyte concentration. | 1.17-150 ng/ml.[3] |
| Accuracy (% Recovery) | 93.0–102.2%.[4] | 87.4-108.5%.[2] | Varies depending on the kit and sample matrix. |
| Precision (%RSD or CV) | ≤ 6.3%.[4] | Intra-day: 0.70-7.47%, Inter-day: 1.07-7.06%.[2] | Typically higher CV than LC-MS/MS. |
| Specificity | High, based on mass-to-charge ratio. | Lower, potential for co-eluting interferences. | Potential for cross-reactivity with similar structures.[3] |
| Matrix Effect | Can be significant but compensated by the internal standard. | Can be affected by matrix components. | Can be affected by matrix components. |
| Throughput | High, with fast chromatography. | Moderate. | High, suitable for screening large numbers of samples. |
Table 1: Comparison of Analytical Methods for 5-Methyl-2'-deoxycytidine Quantification. This table provides a comparative overview of the key performance parameters for different analytical techniques used to measure 5-mdC levels.
| Internal Standard | Advantages | Disadvantages |
| This compound | Co-elutes with the analyte, providing excellent correction for matrix effects and ionization suppression/enhancement. High purity available.[4][5] | Higher cost compared to non-isotopically labeled standards. |
| 15N-labeled 5-Methyl-2'-deoxycytidine | Similar advantages to deuterium-labeled standards in correcting for analytical variability.[6] | Can be more expensive and less readily available than deuterium-labeled standards. |
| Non-isotopically labeled structural analogs (e.g., Zebularine) | Lower cost. | May not co-elute perfectly with the analyte and may not fully compensate for matrix effects. |
Table 2: Comparison of Internal Standards for LC-MS/MS Analysis of 5-Methyl-2'-deoxycytidine. This table compares the pros and cons of different internal standards used in the LC-MS/MS quantification of 5-mdC.
Experimental Protocols
LC-MS/MS Method Validation using this compound
This section details a typical protocol for the validation of an LC-MS/MS method for the quantification of 5-mdC in genomic DNA, adhering to guidelines from regulatory bodies like the FDA and EMA.[7][8][9][10]
1. Sample Preparation: Enzymatic Hydrolysis of DNA
-
Objective: To digest genomic DNA into individual nucleosides for analysis.
-
Procedure:
-
Isolate genomic DNA from the desired biological matrix (e.g., cells, tissues).
-
Quantify the extracted DNA using a spectrophotometer.
-
To 10 µg of DNA, add a digestion mixture containing nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase in an appropriate buffer.
-
Incubate the mixture at 37°C for 2-4 hours.
-
Precipitate proteins by adding an equal volume of cold acetone (B3395972) or by ultrafiltration.
-
Centrifuge to pellet the precipitate and transfer the supernatant containing the nucleosides to a new tube.
-
Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Experimental workflow for 5-mdC quantification.
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 5-mdC and the internal standard, 5-mdC-d3.
-
5-mdC: e.g., m/z 242.1 → 126.1
-
5-mdC-d3: e.g., m/z 245.1 → 129.1
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
3. Method Validation Parameters
The following parameters should be assessed according to regulatory guidelines:
-
Selectivity and Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of 5-mdC and 5-mdC-d3.
-
Linearity and Range: Prepare a series of calibration standards by spiking known concentrations of 5-mdC into a blank matrix. Plot the peak area ratio (5-mdC/5-mdC-d3) against the concentration and determine the linearity using a regression analysis (e.g., linear, weighted 1/x). The range should cover the expected concentrations in the study samples.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze these samples in replicate on the same day (intra-day) and on different days (inter-day) to determine the accuracy (% recovery) and precision (%RSD or CV).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of 5-mdC that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of the matrix. The use of a stable isotope-labeled internal standard helps to compensate for these effects.
-
Stability: Assess the stability of 5-mdC in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C).
Caption: Key parameters for analytical method validation.
Conclusion
The validation of an analytical method is paramount for obtaining reliable and reproducible data in research and drug development. The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the quantification of 5-mdC. While alternative methods like HPLC-UV and ELISA have their applications, particularly in high-throughput screening, the LC-MS/MS approach detailed here offers superior performance for quantitative bioanalysis. By following the outlined experimental protocols and validation parameters, researchers can ensure the quality and integrity of their epigenetic data.
References
- 1. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 5-methyl-2'-deoxycytidine in DNA sample by high performance liquid chromatography/positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-2’-deoxy Cytidine-d3 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
A Researcher's Guide to Cross-Validating DNA Methylation Data
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of DNA methylation data is paramount. While genome-wide arrays and sequencing provide a broad overview of methylation patterns, targeted validation of key findings is a critical step to confirm their biological significance. This guide provides a comprehensive comparison of common methods used for cross-validating DNA methylation data, supported by experimental data and detailed protocols.
The landscape of DNA methylation analysis is diverse, with a range of techniques available for both initial discovery and subsequent validation. High-throughput methods like the Illumina Infinium MethylationEPIC BeadChip and Whole-Genome Bisulfite Sequencing (WGBS) are powerful tools for epigenome-wide association studies (EWAS). However, the journey from a promising hit to a validated biomarker requires orthogonal validation using more targeted approaches. This guide focuses on the most widely used validation techniques: Bisulfite-based Amplicon Sequencing (BSAS), Pyrosequencing, and quantitative Methylation-Specific PCR (qMSP), comparing their performance and providing insights into their experimental workflows.
Comparative Analysis of Validation Methods
The choice of a validation method depends on several factors, including the specific research question, the required resolution, sample availability, and budget. The following tables summarize the key performance metrics of common validation techniques.
| Method | Principle | Resolution | Throughput | Cost per Sample | Advantages | Disadvantages |
| Bisulfite-based Amplicon Sequencing (BSAS) | Targeted sequencing of bisulfite-converted DNA amplicons. | Single CpG site | High | Moderate | Provides methylation information for all CpG sites within an amplicon (~500bp); can discover novel differentially methylated CpG sites not present on arrays.[1] | PCR bias can affect quantification, especially at large differential methylation levels.[1] |
| Pyrosequencing | Real-time sequencing-by-synthesis of a short DNA template. | Single CpG site | High | Moderate to High | Considered a "gold standard" for quantitative methylation analysis; highly reproducible and accurate for measuring average methylation at several CpG sites.[2][3] | Limited to short DNA regions (up to 350bp); the cost of the instrument can be a limitation.[4][5] |
| quantitative Methylation-Specific PCR (qMSP) | Real-time PCR using primers specific for methylated or unmethylated bisulfite-converted DNA. | Locus-specific | High | Low | Simple, fast, and cost-effective; highly sensitive for detecting low levels of methylation. | Considered the least accurate method in some comparisons; primer design and optimization can be demanding.[4][5] |
| Methylation-Specific High-Resolution Melting (MS-HRM) | PCR-based method that analyzes the melting profile of a DNA fragment, which is dependent on its methylation status. | Regional | High | Low | Quick, cheap, and very accurate for assessing regional methylation.[4][5] | Does not provide single-CpG resolution. |
| Methylation-Specific Restriction Endonuclease (MSRE) Analysis | Digestion of genomic DNA with methylation-sensitive restriction enzymes followed by qPCR. | Specific restriction sites | Moderate | Moderate to High | Does not require bisulfite conversion; easy to perform.[4][5] | Not suitable for intermediately methylated regions; can be expensive.[4][5] |
Quantitative Performance Data
The correlation between genome-wide discovery platforms and targeted validation methods is a key indicator of data reliability. The following table presents a summary of reported correlation coefficients (Pearson's r) from various studies.
| Discovery Method | Validation Method | Reported Pearson's r | Reference |
| Illumina Infinium MethylationEPIC Array | Bisulfite-based Amplicon Sequencing (BSAS) | Highly correlated, but less so when the magnitude of change is >5%[1] | [1] |
| Illumina Infinium MethylationEPIC Array | Pyrosequencing | > 0.96 (overall sample correlation) | |
| Whole-Genome Bisulfite Sequencing (WGBS) | Illumina Infinium Mouse Methylation BeadChip | 0.984 | [6] |
It is important to note that while overall correlations are generally high, individual CpG sites can show variability.[1] Factors such as low methylation variance within the cell type of interest can affect the correlation between different methods.
Experimental Workflows and Protocols
Detailed and robust experimental protocols are essential for generating high-quality validation data. Below are outlined methodologies for the key validation techniques.
General DNA Methylation Analysis Workflow
The overall process of a DNA methylation study, from sample acquisition to data validation, follows a structured path.
Detailed Experimental Protocols
Bisulfite treatment is a critical first step for many DNA methylation analysis methods. It converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
Protocol:
-
DNA Quantification: Start with high-quality genomic DNA. Quantify the DNA concentration using a fluorometric method.
-
Bisulfite Reaction: Use a commercial bisulfite conversion kit for reliable and efficient conversion. Follow the manufacturer's protocol, which typically involves:
-
Denaturation of DNA.
-
Incubation with the bisulfite reagent at a specific temperature for a set duration.
-
-
Purification: Purify the bisulfite-converted DNA to remove excess bisulfite and other reagents.
-
Quality Control: Assess the efficiency of the bisulfite conversion using control DNA with known methylation status.
Pyrosequencing provides quantitative methylation analysis at single CpG sites in real-time.
Protocol:
-
PCR Amplification:
-
Perform PCR on bisulfite-converted DNA using a primer pair where one primer is biotinylated.
-
The PCR product should be between 100-300 base pairs.
-
-
Immobilization of PCR Product:
-
Capture the biotinylated PCR product on streptavidin-coated beads.
-
Wash and denature the captured DNA to obtain single-stranded templates.
-
-
Sequencing Primer Annealing: Anneal a sequencing primer to the single-stranded DNA template.
-
Pyrosequencing Reaction:
-
Perform the pyrosequencing reaction in a pyrosequencer.
-
Nucleotides are dispensed sequentially, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.
-
-
Data Analysis:
-
The software calculates the methylation percentage at each CpG site based on the ratio of C to T peaks in the pyrogram.
-
qMSP is a sensitive method for detecting and quantifying methylation at specific loci.
Protocol:
-
Primer Design:
-
Design two pairs of primers for the target region: one pair specific for the methylated sequence and another for the unmethylated sequence after bisulfite conversion.
-
Primers should contain at least one CpG site to ensure specificity.
-
-
Real-Time PCR:
-
Perform two separate real-time PCR reactions for each sample, one with the methylated-specific primers and one with the unmethylated-specific primers.
-
Use a fluorescent dye (e.g., SYBR Green) or a hydrolysis probe for detection.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both reactions.
-
Calculate the relative methylation level using the ΔΔCt method, comparing the Ct values of the methylated and unmethylated reactions to a control.
-
Logical Relationship of Discovery and Validation
The process of identifying and validating DNA methylation biomarkers is a multi-step process that moves from broad, genome-wide screening to targeted, high-confidence validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Methylation-Specific PCR: A Simple Method for Studying Epigenetic Modifications of Cell-Free DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Quantitative methylation-specific PCR [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Epigenetic Modulators: 5-aza-2'-deoxycytidine vs. 5-Methyl-2'-deoxycytidine-d3
In the landscape of epigenetic research, particularly the study of DNA methylation, a clear understanding of the available tools is paramount. This guide provides a comprehensive comparison of two similarly named yet functionally distinct molecules: 5-aza-2'-deoxycytidine, a potent inhibitor of DNA methylation, and 5-Methyl-2'-deoxycytidine-d3, a stable isotope-labeled internal standard for quantitative analysis. This document is intended for researchers, scientists, and drug development professionals to delineate the appropriate applications and methodologies for each compound.
At a Glance: Fundamentally Different Roles in Research
It is crucial to understand that 5-aza-2'-deoxycytidine and this compound are not interchangeable alternatives but rather serve entirely different purposes in experimental design.
-
5-aza-2'-deoxycytidine (Decitabine) is a pharmacological agent used to induce biological effects. As an analogue of deoxycytidine, it is incorporated into DNA and acts as a potent inhibitor of DNA methyltransferases (DNMTs), leading to the demethylation of DNA and subsequent changes in gene expression.[1][2][3] Its primary use in research is to study the functional consequences of DNA hypomethylation and as a potential therapeutic agent in diseases characterized by aberrant DNA methylation, such as cancer.[2][3]
-
This compound is an analytical tool. It is a stable isotope-labeled (deuterated) form of the naturally occurring modified nucleoside, 5-Methyl-2'-deoxycytidine (B118692). Its key application is as an internal standard in quantitative mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the accurate and precise measurement of endogenous 5-Methyl-2'-deoxycytidine levels in biological samples.[4][5]
5-aza-2'-deoxycytidine (Decitabine): The Epigenetic Modulator
Mechanism of Action:
5-aza-2'-deoxycytidine is a prodrug that requires phosphorylation to its active triphosphate form. During DNA replication, it is incorporated into the newly synthesized DNA strand in place of cytosine. DNA methyltransferases, the enzymes responsible for maintaining methylation patterns, recognize the incorporated 5-aza-2'-deoxycytidine and attempt to methylate it. However, the nitrogen atom at the 5th position of the azacytosine ring forms an irreversible covalent bond with the DNMT enzyme.[3] This trapping of DNMTs on the DNA leads to their degradation and a subsequent passive, replication-dependent demethylation of the genome.[3][6] The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, induction of cell differentiation, and cell death in cancer cells.[2][7]
References
- 1. brieflands.com [brieflands.com]
- 2. Demethylation of DNA by decitabine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Stochastic demethylation and redundant epigenetic suppressive mechanisms generate highly heterogeneous responses to pharmacological DNA methyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential gene expression changes in cancer cell lines after treatment with the demethylation agent 5-Aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Global DNA Methylation Measurements
This guide provides an objective comparison of common methods for measuring global DNA methylation, tailored for researchers, scientists, and professionals in drug development. We present a synthesis of experimental data, detailed methodologies for key assays, and visual workflows to aid in the selection and standardization of techniques for quantifying genome-wide changes in DNA methylation.
Comparative Analysis of Global DNA Methylation Assays
The accurate measurement of global DNA methylation is crucial for understanding epigenetic regulation in various biological processes and diseases. However, results can vary significantly between methods and laboratories. The choice of assay often involves a trade-off between accuracy, throughput, cost, and the amount of starting material required. Below is a summary of performance characteristics for commonly used techniques.
Table 1: Quantitative Comparison of Global DNA Methylation Measurement Methods
| Method | Principle | Input DNA | Throughput | Inter-Assay CV (%) | Correlation with HPLC/LC-MS/MS | Key Advantages | Key Limitations |
| HPLC / LC-MS/MS | Chromatographic separation and mass spectrometry to directly quantify 5-methylcytosine (B146107) (5mC) nucleosides.[1][2][3] | 50 ng - 10 µg | Low to Medium | Low; high precision[4] | Gold Standard[1][2][3] | High accuracy, sensitivity, and reproducibility; quantifies absolute methylation.[4][5] | Requires specialized equipment; lower throughput.[3][5] |
| LUMA | Digestion with methylation-sensitive (HpaII) and insensitive (MspI) isoschizomers, followed by pyrosequencing.[1][2][6] | ~250 - 500 ng[3] | High | Low variability[3] | Poor to Moderate[1][2] | High throughput; internal control for DNA input.[3][6] | Measures methylation only at CCGG sites; can be biased.[6] |
| LINE-1 Pyrosequencing | Bisulfite conversion followed by PCR amplification and pyrosequencing of LINE-1 repetitive elements.[1][2][7] | ~100 - 500 ng | High | Low | Good; considered a reliable surrogate.[1][2][3][8] | Good correlation with gold standard; suitable for high-throughput analysis.[3] | Measures a surrogate for global methylation; may not reflect changes in all genomic contexts.[7] |
| ELISA-based Assays | Uses a 5mC-specific antibody to capture and quantify methylated DNA in a colorimetric or fluorometric assay.[3][9] | ~10 - 200 ng[10] | High | High variability[3][9] | Variable | Fast, easy to perform, and requires low DNA input.[3][11] | Prone to high variability; best for detecting large changes.[3][9] |
| WGBS / EM-seq | Whole-genome sequencing after bisulfite (WGBS) or enzymatic (EM-seq) conversion to provide single-base resolution.[12] | 10 - 300 ng[13] | Low | Very Low | Gold Standard (Comprehensive)[7][12] | Most comprehensive and accurate view of the methylome.[7][12] | High cost; complex data analysis.[7] |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are generalized protocols for the key experimental assays cited.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered a "gold standard" for its accuracy in quantifying the absolute percentage of 5mC.[1][2]
-
DNA Hydrolysis:
-
Chromatographic Separation:
-
Inject the hydrolyzed sample into an HPLC or UPLC system.[5]
-
Separate the nucleosides (including 2'-deoxycytidine (B1670253) and 5-methyl-2'-deoxycytidine) using a C18 reverse-phase column.[14]
-
-
Mass Spectrometry Detection:
-
Data Analysis:
-
Calculate the global DNA methylation level as the percentage of 5mC relative to the total cytosine content: %5mC = [5mC / (5mC + dC)] * 100.
-
2. LUminometric Methylation Assay (LUMA)
LUMA assesses global methylation by measuring cleavage at CCGG sites, which are recognized by two different restriction enzymes.[6]
-
Enzymatic Digestion:
-
Pyrosequencing:
-
Analyze the digested DNA using a pyrosequencer. The instrument performs a polymerase extension assay to fill in the overhangs created by the restriction enzymes.
-
The incorporation of dNTPs generates a light signal that is proportional to the number of cleaved sites.[3]
-
-
Data Analysis:
3. LINE-1 Repetitive Element Pyrosequencing
This technique uses the methylation status of LINE-1 repeats, which constitute a significant portion of the human genome, as a surrogate for global methylation.[11]
-
Bisulfite Conversion:
-
Treat ~500 ng of genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Amplify a specific region of the LINE-1 consensus sequence using PCR with primers that do not overlap CpG sites.
-
-
Pyrosequencing:
-
Sequence the PCR amplicons using a pyrosequencer.
-
-
Data Analysis:
-
The software quantifies the percentage of methylation at specific CpG sites within the LINE-1 element by calculating the ratio of cytosine to thymine (B56734) (converted from uracil) at each site. The average of these percentages is reported as the LINE-1 methylation level.[3]
-
4. ELISA-Based Global DNA Methylation Assay
These kits provide a high-throughput method for estimating global methylation changes.[15]
-
DNA Binding:
-
Denature and bind 100-200 ng of genomic DNA to the wells of a microplate, which are treated for high DNA affinity.[10]
-
-
Immunodetection:
-
Add a primary antibody that specifically recognizes 5-methylcytosine (5mC).
-
Wash away unbound primary antibody and add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).[9]
-
-
Signal Detection:
-
Data Analysis:
-
Quantify the percentage of methylation by comparing the sample's signal to a standard curve generated using control DNA with known methylation levels.[10]
-
Visualizing Workflows and Pathways
Inter-laboratory Comparison Workflow
To ensure robust and comparable results across different laboratories, a structured workflow is essential. The following diagram outlines the key steps in designing and executing an inter-laboratory comparison study for global DNA methylation.
Caption: Workflow for an inter-laboratory comparison of DNA methylation assays.
Biological Impact of Global DNA Methylation Changes
Global DNA methylation is not just a measurement; it is a critical epigenetic mechanism that regulates genome function. Aberrations in global methylation levels, such as hypomethylation or hypermethylation, are linked to profound changes in gene expression and cellular behavior.
Caption: Impact of altered global DNA methylation on cancer development.
References
- 1. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues | PLOS One [journals.plos.org]
- 3. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] Comparison of Methods for Quantification of Global DNA Methylation in Human Cells and Tissues | Semantic Scholar [semanticscholar.org]
- 9. Global DNA 5mC ELISA Quantification, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 10. abcam.com [abcam.com]
- 11. Global DNA Methylation AssayâLINE-1 | Proteintech [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. DNA methylation methods: global DNA methylation and methylomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 15. Global DNA Methylation | EpigenTek [epigentek.com]
A Researcher's Guide to the Quantitative Analysis of 5-methylcytosine and 5-hydroxymethylcytosine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC) is critical for unraveling complex epigenetic regulatory networks. This guide provides an objective comparison of the leading quantitative analysis techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.
The dynamic interplay between 5mC, a canonical epigenetic mark associated with gene silencing, and its oxidized derivative, 5hmC, an intermediate in active DNA demethylation and a potential stable epigenetic mark in its own right, is a focal point of current biomedical research.[1][2] Accurate quantification of these modifications is paramount for elucidating their roles in development, disease, and therapeutic response. This guide compares the performance of key technologies for the quantitative analysis of 5mC and 5hmC.
Comparison of Quantitative Analysis Methods for 5mC and 5hmC
Choosing the right method for quantifying 5mC and 5hmC depends on several factors, including the desired resolution (global vs. locus-specific vs. single-base), the amount of starting material, and the specific scientific question being addressed. The following table summarizes the key performance characteristics of the most widely used techniques.
| Method | Principle | Resolution | DNA Input | Advantages | Limitations |
| oxBS-Seq | Chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC) followed by bisulfite conversion. 5mC is read as C, while C and 5hmC are read as T. 5hmC is inferred by comparing with standard BS-Seq. | Single-base | 100 ng - 300 ng | - Provides a direct readout of 5mC. - High resolution.[3][4] - Can be integrated into existing bisulfite sequencing workflows.[5] | - Indirectly quantifies 5hmC. - Requires two separate sequencing experiments (BS-Seq and oxBS-Seq), increasing cost and potential for error amplification.[6] - Chemical oxidation can be harsh on DNA.[7] |
| TAB-Seq | Enzymatic protection of 5hmC via glucosylation, followed by TET enzyme-mediated oxidation of 5mC to 5-carboxylcytosine (5caC). After bisulfite treatment, only the protected 5hmC is read as C. | Single-base | ≥ 1 µg (can be lower with modifications) | - Directly quantifies 5hmC at single-base resolution.[8][9] - More streamlined for specific 5hmC analysis compared to oxBS-Seq.[10] | - Relies on the high efficiency of multiple enzymatic steps.[10] - Can be more expensive due to the requirement for highly active TET enzymes.[6] |
| LC-MS/MS | Liquid chromatography separation and tandem mass spectrometry quantification of digested DNA nucleosides. | Global | 50 ng - 100 ng | - "Gold standard" for absolute and accurate global quantification of 5mC and 5hmC.[11][12][13] - High sensitivity and specificity.[11][14] - Independent of DNA quality and sequence context.[11][15] | - Does not provide sequence-specific information. - Requires specialized and expensive equipment.[16] |
| hMeDIP-Seq | Immunoprecipitation of DNA fragments containing 5hmC using a specific antibody, followed by high-throughput sequencing. | Region-level (~150 bp) | 1 - 2 µg | - Provides genome-wide enrichment profiles of 5hmC. - Does not require bisulfite conversion.[17] | - Lower resolution compared to sequencing-based methods.[18] - Results are dependent on antibody specificity and can be biased towards hypermethylated regions.[18] - Provides relative, not absolute, quantification. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental processes for quantifying 5mC and 5hmC, the following diagrams are provided.
DNA Demethylation Pathway
The dynamic conversion of 5mC to unmodified cytosine is a key regulatory pathway in the epigenome. This process is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases, which iteratively oxidize 5mC. The subsequent steps can involve passive dilution during DNA replication or active removal by the base excision repair (BER) pathway, involving enzymes like Thymine DNA Glycosylase (TDG).[1][2][19][20][21]
Experimental Workflow: Oxidative Bisulfite Sequencing (oxBS-Seq)
The oxBS-Seq workflow enables the distinction between 5mC and 5hmC by adding a chemical oxidation step prior to the standard bisulfite conversion. This allows for the direct sequencing of 5mC, with 5hmC levels being inferred by comparison to a parallel standard bisulfite sequencing experiment.[3][4][22]
Experimental Workflow: TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq provides a direct measurement of 5hmC at single-base resolution. The workflow involves protecting 5hmC with a glucose moiety, followed by the enzymatic oxidation of 5mC to forms that are susceptible to bisulfite conversion.[8][9][10]
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate quantification of 5mC and 5hmC. Below are outlines of the key steps for the discussed methodologies.
Oxidative Bisulfite Sequencing (oxBS-Seq) Protocol
This protocol is an adaptation of methodologies described in the literature.[3][4][23]
-
DNA Preparation: Start with high-quality genomic DNA (100 ng - 1 µg). Fragment the DNA to the desired size (e.g., by sonication).
-
Oxidation:
-
Denature the DNA by heating at 95°C for 2 minutes, followed by rapid cooling on ice.
-
Prepare a fresh solution of potassium perruthenate (KRuO₄).
-
Add the oxidant to the denatured DNA and incubate at room temperature for 1 hour.
-
Purify the oxidized DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on both the oxidized DNA and a parallel non-oxidized control (for standard BS-Seq) using a commercial kit according to the manufacturer's instructions.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the bisulfite-converted DNA.
-
Perform PCR amplification using a high-fidelity polymerase.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align reads from both the oxBS-Seq and BS-Seq libraries to a reference genome.
-
Calculate methylation levels at each cytosine position for both datasets.
-
The level of 5hmC at a given site is determined by subtracting the methylation level from the oxBS-Seq data (representing 5mC) from the methylation level of the BS-Seq data (representing 5mC + 5hmC).
-
TET-Assisted Bisulfite Sequencing (TAB-Seq) Protocol
This protocol is based on established TAB-Seq methodologies.[8][9]
-
DNA Preparation: Start with high-quality genomic DNA (typically ≥ 1 µg).
-
Glucosylation of 5hmC:
-
Incubate the genomic DNA with β-glucosyltransferase (β-GT) and UDP-glucose to convert 5hmC to β-glucosyl-5-hydroxymethylcytosine (5gmC).
-
Purify the DNA.
-
-
Oxidation of 5mC:
-
Incubate the glucosylated DNA with a highly active recombinant TET enzyme (e.g., mTet1) to oxidize 5mC to 5caC.
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the treated DNA using a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the bisulfite-converted DNA.
-
Amplify the library using PCR.
-
Sequence the library on a high-throughput platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
The percentage of reads with a 'C' at a cytosine position directly corresponds to the level of 5hmC at that site.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines the general steps for global 5mC and 5hmC quantification by LC-MS/MS.[11][14][15][16]
-
DNA Hydrolysis:
-
Digest 50-100 ng of genomic DNA into individual nucleosides using a cocktail of enzymes (e.g., DNA degradase).
-
-
Chromatographic Separation:
-
Inject the digested sample into a high-performance liquid chromatography (HPLC) system.
-
Separate the nucleosides (dC, 5mdC, 5hmdC) based on their physicochemical properties using a suitable column and gradient elution.
-
-
Mass Spectrometry Detection:
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Ionize the nucleosides (e.g., using electrospray ionization).
-
Select the precursor ions for dC, 5mdC, and 5hmdC and fragment them.
-
Detect and quantify the specific fragment ions for each nucleoside.
-
-
Quantification:
-
Generate standard curves using known amounts of pure dC, 5mdC, and 5hmdC.
-
Calculate the absolute quantity of 5mC and 5hmC in the sample by comparing their peak areas to the standard curves. The results are typically expressed as a percentage of total cytosines.
-
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq) Protocol
This protocol provides a general workflow for hMeDIP-Seq.[17][18][24][25]
-
DNA Preparation and Fragmentation:
-
Isolate high-quality genomic DNA (1-2 µg).
-
Fragment the DNA to an average size of 200-800 bp by sonication.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA.
-
Incubate the single-stranded DNA fragments with an antibody specific to 5hmC.
-
Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound DNA.
-
-
DNA Elution and Library Preparation:
-
Elute the enriched 5hmC-containing DNA from the beads.
-
Prepare a sequencing library from the immunoprecipitated DNA and a corresponding input control DNA (fragmented DNA that has not undergone immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Sequence both the hMeDIP and input libraries.
-
Align the reads to a reference genome.
-
Identify regions of 5hmC enrichment by comparing the read counts in the hMeDIP library to the input library.
-
Conclusion
The quantitative analysis of 5mC and 5hmC is a rapidly evolving field with a diverse array of available technologies. For single-base resolution mapping, oxBS-Seq and TAB-Seq are powerful tools, with the former providing a direct measure of 5mC and the latter a direct measure of 5hmC. For absolute global quantification, LC-MS/MS remains the gold standard due to its accuracy and sensitivity. hMeDIP-Seq offers a cost-effective method for genome-wide profiling of 5hmC enrichment, albeit at a lower resolution. The choice of method should be carefully considered based on the specific research question, available resources, and the desired level of detail. As our understanding of the distinct roles of 5mC and 5hmC in health and disease continues to grow, the application of these quantitative techniques will be instrumental in advancing the field of epigenetics and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigenie.com [epigenie.com]
- 7. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 8. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigenie.com [epigenie.com]
- 11. longdom.org [longdom.org]
- 12. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis - CD BioSciences [epigenhub.com]
- 13. researchgate.net [researchgate.net]
- 14. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 16. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]
- 18. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]
- 19. TET enzymes, TDG and the dynamics of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Minsky DTIC [dtic.minsky.ai]
- 22. researchgate.net [researchgate.net]
- 23. shop.welgene.com.tw [shop.welgene.com.tw]
- 24. Overview of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) - CD Genomics [cd-genomics.com]
- 25. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
Comparative Guide for the Quantification of 5-Methyl-2'-deoxycytidine: Assessing Linearity and Range of Detection with 5-Methyl-2'-deoxycytidine-d3
This guide provides a comparative analysis of analytical methods for the quantification of 5-Methyl-2'-deoxycytidine (B118692) (5-mdC), a key epigenetic marker. It focuses on the use of 5-Methyl-2'-deoxycytidine-d3 as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for assessing linearity and the analytical range of detection. The performance of this method is compared with other analytical techniques. This document is intended for researchers, scientists, and professionals in drug development engaged in epigenetic analysis.
Quantitative Performance Comparison
The choice of analytical methodology can significantly impact the sensitivity, accuracy, and linear range of 5-mdC quantification. Below is a summary of performance data from various techniques.
| Analytical Method | Internal Standard | Analyte | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| LC-MS/MS | This compound | 5-Methyl-2'-deoxycytidine | >0.99 | 5 ng/mL | 1,000 ng/mL | [1] |
| LC-MS/MS | Not specified | 5-Methyl-2'-deoxycytidine | >0.9990 | 40 pg/mL | 100 ng/mL | [2] |
| HPLC-UV | Not applicable | 5-Methyl-2'-deoxycytidine | Not specified | Not specified | Not specified | [3][4] |
| ELISA | Not applicable | 5-Methyl-2'-deoxycytidine | Not specified | ~3 ng/mL | 150 ng/mL | [5] |
Note: The performance characteristics, particularly LLOQ and ULOQ, can be influenced by the specific instrument, experimental conditions, and biological matrix used.
Experimental Protocols
A detailed protocol for the quantification of 5-mdC in genomic DNA using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a composite based on established methodologies.[1][6]
1. DNA Extraction and Purification:
-
Genomic DNA is extracted from cells or tissues using a suitable commercial kit or a standard phenol-chloroform extraction method.
-
To ensure accurate quantification of DNA, any contaminating RNA should be removed by treating the DNA sample with RNase.
2. Enzymatic Hydrolysis of Genomic DNA:
-
Genomic DNA is enzymatically digested to its constituent nucleosides.
-
A typical digestion mixture includes an endonuclease (e.g., nuclease P1) to break down the DNA into nucleotides, followed by a phosphatase (e.g., alkaline phosphatase) to convert the nucleotides to nucleosides.[3]
-
The reaction is typically incubated at 37°C for a sufficient period to ensure complete digestion.
3. Sample Preparation for LC-MS/MS Analysis:
-
Following enzymatic hydrolysis, the protein content is removed, often by precipitation with an organic solvent like acetonitrile (B52724), followed by centrifugation.
-
An exact amount of the internal standard, this compound, is added to each sample, as well as to the calibration standards.
-
The supernatant, containing the mixture of nucleosides, is then transferred for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: The nucleosides are separated using a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used. The detection is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
5. Linearity and Range of Detection Assessment:
-
A calibration curve is constructed by plotting the ratio of the peak area of 5-mdC to the peak area of this compound against the concentration of the 5-mdC standards.
-
The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.
-
The Lower Limit of Quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
-
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that maintains linearity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of 5-mdC using LC-MS/MS.
Caption: Workflow for 5-mdC quantification using LC-MS/MS.
This guide highlights the utility of this compound as a robust internal standard for the precise and accurate quantification of 5-mdC. The LC-MS/MS method, when compared to other techniques, offers excellent sensitivity and a wide linear range, making it a gold standard for epigenetic research.
References
- 1. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 5-methyl-2'-deoxycytidine in DNA sample by high performance liquid chromatography/positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Methyl-2'-deoxycytidine-d3: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Methyl-2'-deoxycytidine-d3, ensuring the protection of personnel and the environment.
Crucially, the deuterated form of 5-Methyl-2'-deoxycytidine (d3) is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. This necessitates handling it as a hazardous chemical waste, adhering to stringent disposal protocols. This classification may differ from the non-deuterated form of the compound, and in all cases, the specific SDS for the chemical in use should be the primary source of safety information.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area or in a fume hood to avoid inhalation of dust or aerosols[1]. |
In the event of exposure, follow these immediate response actions:
-
After inhalation: Move the individual to fresh air.
-
After skin contact: Wash the affected area with plenty of soap and water.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[1].
-
After ingestion: Rinse the mouth and seek immediate medical attention[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Chemical Waste Segregation and Packaging
-
Waste Identification and Classification:
-
Treat all this compound, including contaminated materials, as hazardous chemical waste.
-
This includes pure solid compound, solutions, and any labware (e.g., pipette tips, tubes, glassware) that has come into direct contact with the chemical.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for the waste. The container must be in good condition with a secure lid[2].
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound"[2]. Do not use abbreviations[2].
-
Include the approximate quantity or concentration of the waste.
-
-
Waste Segregation:
-
Disposal of Contaminated Labware:
-
Solid Waste: Disposable items such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Glassware: Reusable glassware should be decontaminated. If decontamination is not feasible, the glassware must be disposed of as hazardous waste. Empty containers that held the compound should be triple-rinsed with a suitable solvent; the rinsate must be collected and treated as hazardous waste[3].
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed and certified hazardous waste disposal service[4].
-
Visualizing the Disposal Workflow
To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
References
Essential Safety and Operational Guidance for 5-Methyl-2'-deoxycytidine-d3
This document provides immediate, essential safety and logistical information for the handling and disposal of 5-Methyl-2'-deoxycytidine-d3 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound should be handled as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. It is crucial to wear appropriate personal protective equipment (PPE) and follow safe handling procedures to minimize exposure.
Key Hazard Information
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory tract irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure. The following PPE is mandatory when handling this compound, particularly in its solid, powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves (e.g., compliant with ASTM D6978-05).[2][3] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and closed front. | Protects clothing and skin from contamination[2][4]. |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or higher. | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation[4][5]. |
Operational and Disposal Plans
The following step-by-step protocols provide guidance for the entire lifecycle of handling this compound in the laboratory.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
1. Receiving and Unpacking
-
Personnel: Two trained individuals should ideally be present.
-
PPE: Wear a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Procedure:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leaks.
-
If the package is compromised, treat it as a spill. Move it to a fume hood, don full PPE, and follow spill cleanup procedures.
-
If intact, move the package to a designated area for unpacking.
-
Carefully open the outer packaging and inspect the primary container.
-
Verify that the container is properly labeled and sealed.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol) before transferring it to storage.
-
2. Storage
-
Location: Store in a designated, clearly labeled, and secure location at -20°C[6].
-
Requirements:
-
The storage unit (freezer) should be in a controlled-access area.
-
Store the compound in its original, tightly sealed container.
-
Maintain an accurate inventory of the material.
-
3. Preparation of Stock Solutions (Handling of Powder)
-
Location: All handling of the solid compound must be performed inside a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
PPE: Full PPE is required: double gloves, disposable gown, safety goggles, and a respirator if not in a certified containment hood[2][5].
-
Procedure:
-
Assemble all necessary materials (spatulas, weigh boats, solvent, vials, etc.) inside the fume hood before starting.
-
Carefully open the container. Avoid creating dust.
-
Weigh the desired amount of this compound using a tared weigh boat.
-
Transfer the powder to an appropriate vial.
-
Add the desired solvent (e.g., DMSO, PBS) to the vial. 5-Methyl-2'-deoxycytidine is soluble in DMSO at approximately 20 mg/ml and in PBS (pH 7.2) at about 10 mg/ml[6].
-
Seal the vial tightly and mix until the solid is completely dissolved.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Decontaminate all surfaces and equipment used in the fume hood.
-
Dispose of all contaminated disposables (gloves, weigh boats, wipes) as hazardous chemical waste.
-
4. Use in Experiments
-
PPE: At a minimum, a lab coat, safety glasses, and double nitrile gloves are required when handling solutions.
-
Procedure:
-
Perform all dilutions and additions of the compound solution in a designated area, away from general lab traffic.
-
Use positive displacement pipettes or dedicated standard pipettes to handle solutions to avoid aerosol generation.
-
Avoid skin contact with the solution. If contact occurs, immediately follow the first aid procedures outlined below.
-
Any equipment that comes into contact with the compound (e.g., pipette tips, culture plates) must be considered contaminated.
-
5. Spill Management
-
Immediate Actions:
-
Alert others in the area and restrict access.
-
If the spill is outside a fume hood, evacuate the immediate area.
-
-
Cleanup:
-
Don full PPE, including respiratory protection if the spill involves powder.
-
For liquid spills, cover with an absorbent material from a cytotoxic spill kit[4].
-
For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Carefully collect all contaminated materials into a designated hazardous waste container.
-
Clean the spill area with a decontaminating solution (e.g., soap and water, followed by 70% ethanol), and then rinse with water.
-
Dispose of all cleanup materials as hazardous chemical waste.
-
6. Disposal Plan
-
Waste Segregation: All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Solid Waste: Contaminated gloves, gowns, weigh boats, pipette tips, and lab plastics.
-
Liquid Waste: Unused solutions and contaminated media.
-
-
Procedure:
-
Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Collect all liquid waste in a clearly labeled, sealed, and leak-proof container.
-
Do not mix this waste with general or biohazardous waste streams.
-
Follow all institutional and local regulations for the disposal of cytotoxic or hazardous chemical waste[1].
-
7. Emergency Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. ipservices.care [ipservices.care]
- 5. england.nhs.uk [england.nhs.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
